Pyridazino[1,2-a]cinnoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
pyridazino[1,2-a]cinnoline |
InChI |
InChI=1S/C12H10N2/c1-2-6-12-11(5-1)7-10-13-8-3-4-9-14(12)13/h1-10H |
InChI Key |
FUDJEAQZGHZHIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3N2C=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Pyridazino[1,2-a]cinnoline Core
For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel heterocyclic scaffolds is paramount. The Pyridazino[1,2-a]cinnoline system, a fused polycyclic heteroaromatic compound, represents an intriguing yet underexplored area of medicinal chemistry. This guide provides a detailed overview of its basic structure, nomenclature, and available data, serving as a foundational resource for further research and development.
Basic Structure and Nomenclature
The name "this compound" denotes a fused heterocyclic system composed of a pyridazine ring and a cinnoline ring system. According to IUPAC nomenclature for fused heterocycles, the "cinnoline" portion is considered the base component, and "pyridazino" is the attached component. Cinnoline itself is a bicyclic system, chemically named benzo[c]pyridazine.
The descriptor "[1,2-a]" specifies the mode of fusion between the two heterocyclic rings. The numbers '1' and '2' refer to the positions of the pyridazine ring that are involved in the fusion. The letter 'a' indicates the specific bond of the cinnoline ring where the fusion occurs. In the standard orientation and numbering of cinnoline, the bond between N-1 and C-9a is designated as 'a'. Therefore, the pyridazine ring is fused at its 1- and 2-positions to the N-1 and C-9a positions of the cinnoline core.
The systematic numbering of the entire this compound ring system follows the principles outlined by IUPAC for fused heterocyclic systems. The numbering starts from the atom adjacent to a bridgehead position and proceeds in a manner that gives the heteroatoms the lowest possible locants.
Below is a diagram illustrating the core structure and the systematic numbering of this compound.
Caption: IUPAC nomenclature and numbering for the this compound core.
Quantitative Data
Table 1: Predicted Spectroscopic Data for the this compound Core
| Parameter | Predicted Value/Range | Method |
| ¹H NMR | ||
| Aromatic Protons | δ 7.0 - 9.0 ppm | Based on related N-heterocycles |
| ¹³C NMR | ||
| Aromatic Carbons | δ 110 - 160 ppm | Based on related N-heterocycles |
| Mass Spectrometry | ||
| Molecular Ion (M+) | m/z 182.0742 (for C₁₁H₈N₄) | Theoretical Calculation |
Note: The data presented in this table are estimations based on the analysis of similar fused nitrogen-containing heterocyclic compounds and theoretical calculations. Experimental verification is required for confirmation.
Experimental Protocols
While specific experimental protocols for the synthesis of the parent this compound are not extensively documented, a relevant procedure for the synthesis of a related isomer, pyridazino[3,4-g]cinnoline-5,10-dione derivatives, has been reported.[1] This methodology provides a practical starting point for the synthesis of the broader class of pyridazino-cinnoline compounds.
Synthesis of 3,8-diamino-4,9-dicyano-1,2,6,7-tetrahydropyridazino[3,4-g]cinnoline-5,10-dione[1]
Materials:
-
3,6-Dibromo-2,5-dihydrazino-1,4-benzoquinone
-
Malononitrile
-
Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
Procedure:
-
A mixture of 3,6-dibromo-2,5-dihydrazino-1,4-benzoquinone (1 part) and malononitrile (2 parts) is prepared in DMF.
-
Triethylamine (2 parts) is added to the reaction mixture.
-
The mixture is stirred for approximately one hour at room temperature.
-
The reaction mixture is then refluxed for a period of 1 to 3 hours.
-
Following reflux, the mixture is cooled, and the resulting product is isolated.
This reaction proceeds via the interaction of the dihydrazino-benzoquinone with the active methylene compound, malononitrile, leading to the formation of the fused pyridazino-cinnoline ring system.
Below is a workflow diagram illustrating this synthetic approach.
Caption: A generalized workflow for the synthesis of a pyridazino-cinnoline derivative.
Signaling Pathways and Biological Activity
The biological activities of the core this compound structure are yet to be extensively investigated. However, the constituent cinnoline and pyridazine moieties are present in numerous biologically active compounds. Cinnoline derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Similarly, pyridazine-containing compounds are known for their diverse biological effects.
Given the pharmacological importance of its constituent rings, the this compound scaffold holds significant potential for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of a library of derivatives is warranted to explore their potential interactions with various biological targets and signaling pathways.
The logical relationship for initiating a drug discovery program based on this scaffold is depicted below.
Caption: Logical workflow for a drug discovery program targeting the this compound core.
This guide serves as a preliminary resource on the this compound heterocyclic system. The scarcity of published data highlights the significant opportunities for novel research in the synthesis, characterization, and biological evaluation of this promising scaffold.
References
An In-depth Technical Guide to the Synthesis of the Pyridazino[1,2-a]cinnoline Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazino[1,2-a]cinnoline core scaffold is a nitrogen-containing heterocyclic system that has garnered interest in medicinal chemistry due to its structural relationship to other biologically active fused pyridazine and cinnoline derivatives. This technical guide provides a comprehensive overview of the synthetic strategies for constructing this tricyclic framework. It includes a detailed examination of a key synthetic protocol, a summary of reaction parameters, and a discussion of the underlying chemical principles. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction to the this compound Scaffold
Cinnoline, a bicyclic aromatic heterocycle, and its fused derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The fusion of a pyridazine ring to the cinnoline core to form the this compound system creates a novel chemical space for the exploration of new therapeutic agents. The arrangement of the nitrogen atoms in this scaffold is anticipated to influence its physicochemical properties and biological target interactions.
The synthesis of fused heterocyclic systems often relies on well-established named reactions and modern synthetic methodologies. For the construction of the this compound core, strategies may involve the adaptation of classical cinnoline syntheses, such as the Richter, Widman-Stoermer, or Borsche-Herbert cyclizations, or the utilization of cycloaddition reactions.[3]
Synthetic Strategies and Methodologies
The construction of the this compound scaffold can be approached through several synthetic routes. A prevalent strategy involves the reaction of a suitably substituted cinnoline derivative with a pyridazine precursor or, conversely, the elaboration of a pyridazine ring onto a cinnoline template.
One notable, albeit for an isomeric system, approach involves the reaction of a dihydrazino-benzoquinone with active methylene compounds to construct a pyridazino[3,4-g]cinnoline core. This method highlights the utility of condensation and cyclization reactions in building such fused systems.[1]
Key Synthetic Route: Synthesis of Pyridazino[3,4-g]cinnoline-5,10-dione Derivatives
While not the exact [1,2-a] isomer, the synthesis of pyridazino[3,4-g]cinnoline-5,10-dione derivatives provides a valuable illustration of the principles that can be applied to construct the target scaffold. This synthesis involves the reaction of a 3,6-dibromo-2,5-dihydrazino-1,4-benzoquinone with various active methylene compounds.[1]
The general workflow for this synthesis is as follows:
Caption: General Synthetic Workflow.
Detailed Experimental Protocol
The following protocol is adapted from the synthesis of 3,8-diamino-4,9-dicyano-1,2,6,7-tetrahydropyridazino[3,4-g]cinnoline-5,10-dione.[1]
Materials:
-
3,6-Dibromo-2,5-dihydrazino-1,4-benzoquinone
-
Malononitrile
-
Dimethylformamide (DMF)
-
Triethylamine (Et3N)
-
Ethyl acetate (EtOAc) for recrystallization
Procedure:
-
In a round-bottom flask, dissolve 3,6-dibromo-2,5-dihydrazino-1,4-benzoquinone (10 mmol) and malononitrile (20 mmol) in 25 mL of DMF.
-
While stirring the reaction mixture on an ice bath, add a solution of triethylamine (20 mmol) in 10 mL of DMF dropwise over approximately 15 minutes.
-
After the addition is complete, stir the reaction mixture for an additional hour at room temperature.
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling, the solid product that forms is isolated by filtration.
-
Recrystallize the crude product from ethyl acetate to yield the purified 3,8-diamino-4,9-dicyano-1,2,6,7-tetrahydropyridazino[3,4-g]cinnoline-5,10-dione.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the synthesis of various pyridazino[3,4-g]cinnoline-5,10-dione derivatives, providing a basis for comparison and optimization for the synthesis of the [1,2-a] isomer.[1]
| Entry | Active Methylene Compound | Reflux Time (hours) | Product |
| 1 | Malononitrile | 2 | 3,8-Diamino-4,9-dicyano-1,2,6,7-tetrahydropyridazino[3,4-g]cinnoline-5,10-dione |
| 2 | Cyanoacetamide | 1 | 3,8-Diamino-1,2,6,7-tetrahydropyridazino[3,4-g]cinnoline-5,10-dione-4,9-dicarboxamide |
| 3 | Ethyl cyanoacetate | 3 | 4,9-Dicarbethoxy-3,8-diamino-1,2,6,7-tetrahydropyridazino[3,4-g]cinnoline-5,10-dione |
| 4 | Diethyl malonate | 3 | 4,9-Diacetyl-3,8-dihydroxy-1,2,6,7-tetrahydropyridazino[3,4-g]cinnoline-5,10-dione |
| 5 | 2,4-Pentanedione | 2 | 4,9-Diacetyl-3,8-dimethyl-1,2,6,7-tetrahydropyridazino[3,4-g]cinnoline-5,10-dione |
Logical Relationships in Synthesis
The synthesis of the this compound core can be conceptually broken down into the formation of the constituent rings. The logical relationship between the starting materials and the final product can be visualized as a convergent synthesis.
Caption: Convergent Synthetic Logic.
Conclusion and Future Directions
The synthesis of the this compound core scaffold represents an intriguing challenge in heterocyclic chemistry. While direct and detailed protocols for this specific isomer are not yet widely reported, the principles of cinnoline and pyridazine synthesis provide a strong foundation for the development of effective synthetic routes. The provided experimental details for a related isomer serve as a practical starting point for methodological exploration.
Future work in this area should focus on the development of regioselective methods to control the formation of the [1,2-a] fusion. The exploration of cycloaddition reactions, such as [4+2] cycloadditions, between cinnoline derivatives and suitable dienes, or vice-versa, could offer a direct and efficient pathway to the desired scaffold. Further investigation into the biological activities of this compound derivatives is warranted to unlock their therapeutic potential.
References
Spectroscopic Properties of Pyridazino[1,2-a]cinnoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Pyridazino[1,2-a]cinnoline derivatives, a class of nitrogen-containing heterocyclic compounds with potential applications in medicinal chemistry. This document summarizes available spectroscopic data, outlines general experimental protocols for their characterization, and explores potential biological signaling pathways they may influence.
Core Structure and Spectroscopic Overview
The this compound core represents a fused ring system combining the structural features of both pyridazine and cinnoline. Spectroscopic analysis is crucial for the unambiguous identification and characterization of these derivatives. The primary techniques employed are Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
A key publication in this field is the work of Ahmed Soliman in the Journal of Heterocyclic Chemistry (2002), which describes the synthesis of new pyridazino cinnoline derivatives. While direct access to the full quantitative data from this specific publication is limited, this guide compiles representative data from related fused pyridazine and cinnoline systems to provide a foundational understanding.
Spectroscopic Data of Related Derivatives
Due to the limited availability of specific quantitative data for a wide range of this compound derivatives in publicly accessible literature, the following tables present representative spectroscopic data from closely related fused pyridazine and cinnoline structures. This information serves as a valuable reference for predicting and interpreting the spectra of novel this compound compounds.
Table 1: Representative UV-Visible Spectroscopic Data of Fused Pyridazine Derivatives
| Compound/Derivative | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| Pyridazino[4,5-d]pyridazine | Ethanol | 235.5 | Not Reported | General Spectroscopic Data |
| Substituted Pyrazines | Various | 260-320 | Variable | Spectroscopic and Calculated Ionization Constants of Some Pyrazines and Pyridazines |
Table 2: Representative ¹H NMR Spectroscopic Data of Fused Pyridazine and Cinnoline Derivatives
| Compound/Derivative | Solvent | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment | Reference |
| Pyridazine Derivatives | CDCl₃ | 7.26-9.17 | - | Aromatic Protons | ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives[1] |
| Cinnoline | CDCl₃ | 7.6-8.9 | - | Aromatic Protons | General NMR Data |
Table 3: Representative ¹³C NMR Spectroscopic Data of Fused Pyridazine Derivatives
| Compound/Derivative | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |
| Pyridazino[4,5-d]pyridazine | Not Specified | 77.2, 84.0, 124.0, 137.6, 140.5, 153.4, 166.4, 202.6 | Aromatic and Carbonyl Carbons | Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives |
Table 4: Representative Mass Spectrometry Data of Fused Pyridazine Derivatives
| Compound/Derivative | Ionization Method | m/z (Relative Intensity %) | Fragmentation Pattern | Reference |
| Pyridazino[4,5-d]pyridazine | EI | 270 (M+ - H₂O), 44 (Base Peak) | Loss of water from molecular ion | Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives |
| Substituted Pyridazines | EI | Variable | Dependent on substituents | Mass spectra of pyridazines |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments cited. Researchers should adapt these protocols based on the specific properties of their synthesized this compound derivatives and the instrumentation available.
UV-Visible Spectroscopy
Objective: To determine the electronic absorption properties of the compounds.
Methodology:
-
Sample Preparation: A stock solution of the this compound derivative is prepared in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 10⁻³ M. A dilution series is then prepared to obtain concentrations in the range of 10⁻⁴ to 10⁻⁶ M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is calibrated using a blank solvent reference.
-
Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-800 nm.
-
Data Analysis: The wavelength of maximum absorption (λmax) is identified. The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the purified this compound derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
¹H NMR Data Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.
-
¹³C NMR Data Acquisition: A one-dimensional carbon NMR spectrum is acquired, often using a proton-decoupled pulse sequence to simplify the spectrum.
-
2D NMR Experiments (Optional but Recommended): To aid in structure elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz). The integration of proton signals provides information on the relative number of protons.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to study the fragmentation patterns.
Methodology:
-
Sample Preparation: A dilute solution of the this compound derivative is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source is used. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are softer ionization techniques suitable for determining the molecular ion peak.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For high-resolution mass spectrometry (HRMS), an instrument with high mass accuracy (e.g., a TOF or Orbitrap analyzer) is used to determine the exact mass and elemental composition.
-
Data Analysis: The molecular ion peak ([M]⁺ or [M+H]⁺) is identified to confirm the molecular weight. The fragmentation pattern is analyzed to gain structural information.
Potential Signaling Pathways
While specific signaling pathways for this compound derivatives are not yet extensively documented, the biological activities of the parent cinnoline and pyridazine heterocycles suggest potential interactions with key cellular signaling cascades. Cinnoline derivatives have been investigated as inhibitors of the PI3K/Akt pathway and phosphodiesterase 10A (PDE10A)[2][3].
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is implicated in various diseases, including cancer. Cinnoline derivatives have shown potential as PI3K inhibitors.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
PDE10A Inhibition and cAMP/PKA Signaling
Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers involved in numerous cellular processes. Inhibition of PDE10A leads to increased intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and downstream signaling events. This pathway is of interest in the context of neurological and psychiatric disorders.
Caption: Potential mechanism of PDE10A inhibition by this compound derivatives.
Conclusion and Future Directions
The spectroscopic characterization of this compound derivatives is fundamental to understanding their structure-activity relationships and advancing their potential as therapeutic agents. While a comprehensive public database of their spectroscopic properties is still developing, the information on related heterocyclic systems provides a strong basis for their analysis. Future research should focus on the synthesis of a broader range of these derivatives and the detailed reporting of their quantitative spectroscopic data. Furthermore, investigation into their specific interactions with cellular signaling pathways will be critical in elucidating their pharmacological mechanisms and guiding future drug development efforts.
References
An In-depth Technical Guide to the Physicochemical Properties of Pyridazino[1,2-a]cinnoline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazino[1,2-a]cinnoline core structure represents a unique heterocyclic scaffold with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its exploration in drug design and development. This technical guide provides a comprehensive overview of the available data on the physicochemical characteristics of this compound derivatives. Due to the limited availability of experimental data for the parent compound, this guide focuses on the properties of synthesized analogs. Detailed experimental protocols for determining key physicochemical parameters are also presented, alongside a generalized workflow for property characterization.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. The fusion of pyridazine and cinnoline rings to form the this compound system creates a novel nitrogen-rich architecture. The arrangement of nitrogen atoms in this fused system is expected to influence its electronic distribution, planarity, and intermolecular interactions, thereby defining its solubility, lipophilicity, and potential biological activity. This document aims to collate the existing, albeit sparse, physicochemical data and provide standardized methodologies for its determination.
Physicochemical Properties of this compound Derivatives
Tabulated Physicochemical Data
The following tables summarize the available quantitative data for derivatives of the this compound scaffold and related structures.
| Compound Name | Molecular Formula | Melting Point (°C) | Spectroscopic Data Highlights | Reference |
| 6,7,8,9-tetrahydrobenzo[c]this compound | C₁₆H₁₆N₂ | Not Available | InChIKey: LXRKEPLQWZCMCH-UHFFFAOYAQ | [1] |
| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | C₁₇H₁₀BrN₅S | - | Crystal System: Triclinic, Space Group: P-1 | [2] |
Note: The lack of extensive data highlights the need for further experimental characterization of this class of compounds.
For the parent Cinnoline molecule, which is a constituent part of the this compound system, the following computed properties are available from PubChem:
| Property | Value | Source |
| Molecular Weight | 130.15 g/mol | PubChem |
| XLogP3 | 0.9 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
These values for cinnoline can serve as a baseline for estimating the properties of the larger fused system.
Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standardized experimental protocols for key parameters.
Melting Point Determination
The melting point is a fundamental indicator of purity.
Apparatus:
-
Capillary melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry crystalline compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.
-
Refined Measurement: A second measurement is performed with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.
-
Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.
Solubility Determination
Solubility in various media is critical for formulation and bioavailability.
Materials:
-
Test tubes
-
Vortex mixer
-
Analytical balance
-
Solvents: Purified water, 0.1 M HCl, 0.1 M NaOH, n-octanol
Procedure (Thermodynamic Solubility):
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent in a test tube.
-
Equilibration: The mixture is agitated using a vortex mixer and then allowed to equilibrate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure saturation.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Results: The solubility is expressed in units such as mg/mL or mol/L.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Method: Shake-Flask Method
Materials:
-
Separatory funnel or screw-capped tubes
-
n-Octanol (pre-saturated with water)
-
Purified water or buffer (pre-saturated with n-octanol)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Phase Preparation: Equal volumes of n-octanol and water (or buffer) are mixed and allowed to stand until the phases are mutually saturated.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken gently for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases. The mixture is then allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of the compound in both the aqueous and the octanol phases is determined using a suitable analytical technique.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Mandatory Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a novel this compound derivative.
Caption: Workflow for Physicochemical Property Determination.
Conclusion
The this compound scaffold remains a largely unexplored area of heterocyclic chemistry. This guide has summarized the limited available physicochemical data for its derivatives and provided robust, standardized protocols for the experimental determination of key properties. The presented workflow offers a systematic approach for the characterization of new analogs. It is anticipated that further synthetic efforts and detailed physicochemical profiling will unlock the potential of this intriguing heterocyclic system for applications in drug discovery and beyond. The scientific community is encouraged to contribute to the body of knowledge on this compound class to facilitate future research and development.
References
The Cinnoline Moiety in Nature: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has long been a subject of interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its synthetic derivatives. These activities range from antimicrobial and anti-inflammatory to anticancer and neuroprotective effects. However, the natural occurrence of the cinnoline moiety is exceptionally rare, with the first and only known natural product containing this core structure being identified in 2011. This guide provides a comprehensive overview of this unique natural product, including its isolation and characterization. To offer a broader perspective for drug development professionals, this document also delves into the significant biological activities of selected synthetic cinnoline derivatives, complete with quantitative data and detailed experimental protocols.
The Sole Natural Cinnoline: A Discovery from Cichorium endivia
To date, only one natural product containing the cinnoline moiety has been isolated and identified: 2-furanmethanol-(5’→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline . This novel compound was discovered during an investigation into the hepatoprotective properties of Cichorium endivia L. (endive), a plant used in traditional medicine.[1]
Isolation and Structure Elucidation
The isolation of this unique cinnoline derivative from the whole plant of Cichorium endivia involved a multi-step extraction and chromatographic process. The structure was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and HMBC).[1]
Biological Activity
In the initial study, 2-furanmethanol-(5’→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline demonstrated moderate antioxidant activity in the Oxygen Radical Absorbance Capacity (ORAC) assay.[1] However, the pronounced hepatoprotective effects of the total Cichorium endivia extract were primarily attributed to its phenolic constituents, such as kaempferol.[1] Further investigation into the specific biological activities of the isolated cinnoline compound is warranted.
Synthetic Cinnoline Derivatives: Case Studies in Drug Discovery
The scarcity of natural cinnolines has not hindered the exploration of this scaffold in medicinal chemistry. Synthetic derivatives have shown significant promise in various therapeutic areas. Below are two case studies highlighting the anticancer and antimicrobial potential of synthetic cinnolines.
Anticancer Activity: Cinnoline Derivatives as PI3K Inhibitors
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A series of synthetic cinnoline derivatives have been identified as potent inhibitors of PI3Kα.
| Compound | PI3Kα IC50 (nM) | HCT116 Cell Line IC50 (µM) | MCF-7 Cell Line IC50 (µM) | U87MG Cell Line IC50 (µM) |
| Compound 25 | 0.5 | 0.264 | 2.04 | 1.14 |
Data sourced from Jia et al. (2021).[2]
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, promoting cell survival, growth, and proliferation while inhibiting apoptosis. Cinnoline-based PI3K inhibitors block the catalytic activity of PI3K, thereby preventing the formation of PIP3 and the subsequent activation of Akt, leading to an anti-proliferative effect in cancer cells.
Antimicrobial Activity
Certain synthetic cinnoline derivatives have also demonstrated promising antibacterial properties. For instance, a novel cinnoline compound, CN-7, has been shown to be effective against Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| CN-7 | Escherichia coli | 12.5 |
Data sourced from a 2023 study on novel cinnoline derivatives.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Isolation of the Natural Cinnoline Derivative
The following protocol is adapted from the work of Chen et al. (2011) for the isolation of 2-furanmethanol-(5’→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline from Cichorium endivia.[1]
-
Extraction: The air-dried whole plant of Cichorium endivia (10 kg) is powdered and extracted three times with 95% ethanol at room temperature.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Column Chromatography (Silica Gel): The EtOAc fraction is subjected to column chromatography over a silica gel column, eluting with a gradient of petroleum ether-EtOAc to yield several fractions.
-
Column Chromatography (Sephadex LH-20): The fraction containing the target compound is further purified by column chromatography on a Sephadex LH-20 column, eluting with a chloroform-methanol (1:1) mixture to afford the pure 2-furanmethanol-(5’→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline.
PI3Kα Enzymatic Assay (ADP-Glo™ Kinase Assay)
This protocol is a general method for determining the in vitro inhibitory activity of compounds against PI3Kα using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
-
Reagent Preparation: Prepare the PI3Kα enzyme, lipid substrate (e.g., PIP2), and test compounds in a suitable assay buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound at various concentrations, followed by the PI3Kα enzyme. Initiate the kinase reaction by adding ATP and the lipid substrate. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the PI3Kα activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This is a standard method for determining the MIC of an antimicrobial agent against a specific bacterial strain.
-
Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized inoculum density (e.g., approximately 5 x 10⁵ CFU/mL).
-
Serial Dilution of Test Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the test cinnoline derivative in the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Conclusion and Future Perspectives
The discovery of the first natural product containing a cinnoline moiety, 2-furanmethanol-(5’→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline, from Cichorium endivia has opened a new, albeit narrow, avenue in the field of natural product chemistry. While its full biological potential remains to be elucidated, its unique structure provides a novel chemical scaffold for further investigation.
In parallel, the continued exploration of synthetic cinnoline derivatives is proving to be a fruitful endeavor in drug discovery. The potent anticancer and antimicrobial activities demonstrated by some of these compounds underscore the therapeutic potential of the cinnoline core. The ability of certain cinnoline derivatives to inhibit key signaling pathways, such as the PI3K/Akt pathway, highlights their potential as targeted therapies.
For researchers and drug development professionals, the cinnoline scaffold represents a versatile platform for the design and synthesis of novel therapeutic agents. Future research should focus on:
-
A more in-depth biological evaluation of the natural cinnoline product to uncover any unique pharmacological properties.
-
The synthesis and optimization of cinnoline derivatives to improve their potency, selectivity, and pharmacokinetic profiles.
-
Elucidation of the mechanisms of action of bioactive cinnoline compounds to identify new molecular targets and signaling pathways.
By leveraging the insights from both the rare natural occurrences and the extensive synthetic exploration of the cinnoline moiety, the scientific community can continue to unlock the full therapeutic potential of this intriguing class of heterocyclic compounds.
References
Introduction to the Biological Significance of Cinnolines
An In-depth Technical Guide to the Biological Significance of Cinnolines for Researchers, Scientists, and Drug Development Professionals.
Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1][2][3][4][5][6] Its unique structural and electronic properties have drawn significant attention, leading to the synthesis and evaluation of a diverse array of derivatives.[1][7] These compounds have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics for a variety of diseases.[1][2][3][5][7] This technical guide provides a comprehensive overview of the biological significance of cinnolines, with a focus on their mechanisms of action, therapeutic applications, and the signaling pathways they modulate.
Pharmacological Activities of Cinnoline Derivatives
Cinnoline derivatives have exhibited a remarkable range of biological effects, including anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, and neurological activities.[1][2][3][5][7]
Anticancer Activity
The anticancer potential of cinnoline derivatives is one of the most extensively studied areas.[2][5][7] These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
-
Kinase Inhibition: Cinnolines have been identified as potent inhibitors of several protein kinases that are crucial for tumor growth and progression.[5][8]
-
Phosphoinositide 3-Kinases (PI3Ks): Certain cinnoline derivatives have shown nanomolar inhibitory activities against PI3Ks, enzymes that play a central role in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[8]
-
Bruton's Tyrosine Kinase (BTK): BTK is a validated target in B-cell malignancies and autoimmune diseases. Cinnoline-based compounds have been developed as BTK inhibitors.[2][5]
-
-
Topoisomerase Inhibition: Some substituted dibenzo[c,h]cinnolines act as non-camptothecin topoisomerase I (TOP1) inhibitors, interfering with DNA replication and leading to cancer cell death.[5]
Antimicrobial Activity
Cinnoline-based compounds have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][2][3][5]
-
Antibacterial Activity: Cinoxacin, a cinnoline derivative, has been used in the treatment of urinary tract infections.[5] Other derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[3][5]
-
Antifungal Activity: Cinnoline derivatives have also exhibited promising antifungal properties against various pathogenic fungi.[3][5]
Anti-inflammatory Activity
Several cinnoline derivatives have been shown to possess anti-inflammatory properties.[1][2][6] For instance, cinnopentazone has demonstrated notable anti-inflammatory effects.[1] The mechanism of action for some of these compounds involves the modulation of inflammatory pathways.
Neurological Activity
The cinnoline scaffold has been explored for the development of agents targeting neurological and psychiatric disorders.[3]
-
Phosphodiesterase 10A (PDE10A) Inhibition: PDE10A is an enzyme involved in signaling pathways in the brain, and its inhibition is a promising strategy for treating schizophrenia. Cinnoline derivatives have been identified as potent PDE10A inhibitors.[2][3][5]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data for various cinnoline derivatives, highlighting their potency against different biological targets.
| Compound Class | Target | IC50 / Ki | Cell Line / Organism | Reference |
| Cinnoline Derivatives | PI3K | Nanomolar range | Human tumor cell lines | [8] |
| 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines | PDE10A | 590 nM (for compound 3a-f) | Not Specified | [2] |
| Cinnoline Derivative (Compound 5a) | Human Neutrophil Elastase (HNE) | 75 nM (Ki) | Not Specified | [2] |
| Dihydrobenzo[h]cinnoline-5,6-dione Derivative | Anticancer | 0.56 µM | KB (epidermoid carcinoma) | [5] |
| Dihydrobenzo[h]cinnoline-5,6-dione Derivative | Anticancer | 0.77 µM | Hep-G2 (hepatoma carcinoma) | [5] |
| Quinoline-Chalcone Derivative (12e) | Anticancer | 1.38 µM | MGC-803 | [9] |
| Quinoline-Chalcone Derivative (12e) | Anticancer | 5.34 µM | HCT-116 | [9] |
| Quinoline-Chalcone Derivative (12e) | Anticancer | 5.21 µM | MCF-7 | [9] |
| Cinnoline Derivative (4b) | Anticancer | 17.12 µg/mL | RPMI-8226 (leukemia) | [10] |
| Cinnoline Derivative (4b) | Anticancer | 12.32 µg/mL | LOX IMVI (melanoma) | [10] |
Signaling Pathways and Mechanisms of Action
The biological effects of cinnoline derivatives are mediated through their interaction with specific signaling pathways.
PI3K/Akt Signaling Pathway in Cancer
Cinnoline-based PI3K inhibitors disrupt the PI3K/Akt signaling pathway, which is critical for cell proliferation, survival, and growth.
Caption: Cinnoline derivatives inhibit PI3K, blocking the downstream Akt signaling pathway.
BTK Signaling in B-Cells
Cinnoline-based BTK inhibitors interfere with B-cell receptor (BCR) signaling, which is crucial for B-cell proliferation and survival.
Caption: Cinnoline derivatives inhibit BTK, disrupting BCR signaling in B-cells.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of research findings. While specific, step-by-step protocols are often proprietary or detailed within primary research articles, this section outlines the general methodologies for key experiments cited in the evaluation of cinnoline derivatives.
General Procedure for In Vitro Kinase Assays (e.g., PI3K, BTK)
-
Enzyme and Substrate Preparation: Recombinant human kinase (e.g., PI3K, BTK) and its corresponding substrate are diluted in a kinase assay buffer.
-
Compound Preparation: Cinnoline derivatives are serially diluted in DMSO to create a range of concentrations.
-
Assay Reaction: The kinase, substrate, and cinnoline derivative are incubated together in a microplate well. The reaction is initiated by the addition of ATP.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence, luminescence, or radioactivity-based assays.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
General Procedure for Cell-Based Antiproliferative Assays
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well microplates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the cinnoline derivatives for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using assays such as MTT, XTT, or CellTiter-Glo, which measure metabolic activity.
-
Data Analysis: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.
General Workflow for Synthesis of Cinnoline Derivatives
The synthesis of cinnoline derivatives often involves intramolecular cyclization reactions. A common approach is the Richter cyclization.
Caption: A general workflow for the synthesis of cinnoline derivatives via Richter cyclization.
Conclusion and Future Directions
Cinnoline and its derivatives represent a versatile and promising class of compounds with significant therapeutic potential across a range of diseases, particularly in oncology and infectious diseases. The ability to modify the core cinnoline structure allows for the fine-tuning of pharmacological properties and the development of selective inhibitors for various biological targets. Future research should focus on elucidating the detailed mechanisms of action for novel cinnoline derivatives, optimizing their pharmacokinetic and pharmacodynamic profiles, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of the cinnoline scaffold is poised to yield new and effective therapeutic agents for unmet medical needs.
References
- 1. ijper.org [ijper.org]
- 2. zenodo.org [zenodo.org]
- 3. mdpi.com [mdpi.com]
- 4. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. A concise review on cinnoline scaffold [wisdomlib.org]
- 8. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Pyridazino[1,2-a]cinnoline-diones: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of Pyridazino[1,2-a]cinnoline-diones. This class of heterocyclic compounds holds significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents.
The this compound core structure represents a promising scaffold for the design of biologically active molecules. Derivatives of the broader pyridazinone and cinnoline families have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The fusion of these two heterocyclic systems into the this compound-dione framework is anticipated to yield compounds with unique biological profiles, potentially acting as inhibitors of key cellular targets such as topoisomerases.
Synthetic Strategies: The Diels-Alder Approach
A primary and efficient method for the construction of the this compound-dione scaffold is the Diels-Alder reaction. This [4+2] cycloaddition reaction typically involves the reaction of a conjugated diene with a dienophile. In this context, a benzo[c]cinnoline derivative can serve as the diene, reacting with a suitable dienophile, such as maleic anhydride or its derivatives, to form the desired fused pyridazino ring system with the characteristic dione functionality.
The general synthetic workflow for this approach is outlined below:
Caption: Synthetic workflow for this compound-diones.
Experimental Protocol: Synthesis of a Representative this compound-dione
This protocol details a plausible method for the synthesis of a representative N-phenyl-pyridazino[1,2-a]cinnoline-6,11-dione via a Diels-Alder reaction between benzo[c]cinnoline and N-phenylmaleimide.
Materials:
-
Benzo[c]cinnoline
-
N-Phenylmaleimide
-
Toluene (anhydrous)
-
Ethanol
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
-
Glassware for filtration and recrystallization
-
NMR spectrometer
-
IR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzo[c]cinnoline (1.0 eq) and N-phenylmaleimide (1.1 eq) in anhydrous toluene.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain the reflux for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol. Alternatively, for higher purity, the crude product can be subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Characterize the purified product by spectroscopic methods to confirm its structure.
-
¹H NMR: To determine the proton environment of the molecule.
-
¹³C NMR: To identify the carbon skeleton.
-
IR Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) groups of the dione.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Quantitative Data Summary
The following table summarizes expected and reported data for a representative this compound-dione synthesis.
| Parameter | Value |
| Reactants | Benzo[c]cinnoline, N-Phenylmaleimide |
| Solvent | Toluene |
| Reaction Temperature | 110-120 °C (Reflux) |
| Reaction Time | 24-48 hours |
| Typical Yield | 60-80% |
| Appearance | Crystalline solid |
| ¹H NMR (ppm, CDCl₃) | δ 7.0-8.5 (aromatic protons) |
| IR (cm⁻¹) | ~1700-1750 (C=O stretch) |
Potential Biological Activity and Signaling Pathway
Derivatives of fused pyridazine and quinazolinone scaffolds have been reported to exhibit anticancer activity through various mechanisms, including DNA intercalation and inhibition of topoisomerase I. It is hypothesized that this compound-diones may exert similar cytotoxic effects on cancer cells by targeting DNA replication and repair pathways.
A potential mechanism of action could involve the inhibition of Topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. Inhibition of this enzyme leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis (programmed cell death).
Caption: Hypothesized mechanism of anticancer activity.
Conclusion
The synthesis of this compound-diones via the Diels-Alder reaction offers a versatile route to a novel class of heterocyclic compounds with significant therapeutic potential. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of these promising molecules in the pursuit of new and effective drug candidates. Further investigation into their mechanism of action and structure-activity relationships is warranted to fully elucidate their potential in drug discovery and development.
Application Notes and Protocols for Reductive Cyclization Methods for "Pyridazino[1,2-a]cinnoline"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pyridazino[1,2-a]cinnoline scaffold is a nitrogen-containing heterocyclic system of significant interest in medicinal chemistry and materials science. Reductive cyclization represents a key synthetic strategy for the construction of this tricyclic core. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, focusing on the widely applicable iron-mediated reductive cyclization of 2-(2-nitroaryl)pyridazine precursors.
Core Synthetic Strategy: Reductive Cyclization
The principal method for the synthesis of the this compound core involves an intramolecular reductive cyclization of a suitably substituted 4-(2-nitrophenyl)pyridazine derivative. This transformation is typically achieved by the reduction of the nitro group to an amine, which then undergoes in situ cyclization onto the pyridazine ring to form the desired tricyclic product.
A common and efficient method for this reductive cyclization utilizes iron powder in the presence of acetic acid. This system is favored for its relatively mild conditions, cost-effectiveness, and operational simplicity.
Experimental Protocols
Method 1: Iron-Mediated Reductive Cyclization of Ethyl 4-(2-nitrophenyl)pyridazine-3-carboxylate
This protocol details the synthesis of a Pyridazino[1,2-a]cinnolin-1-one derivative, a key intermediate for further functionalization.
Reaction Scheme:
Caption: Reductive cyclization of a nitrophenylpyridazine.
Materials:
-
Ethyl 4-(2-nitrophenyl)pyridazine-3-carboxylate
-
Iron powder (fine grade)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
To a solution of ethyl 4-(2-nitrophenyl)pyridazine-3-carboxylate (1.0 eq) in a mixture of ethanol and acetic acid (a common ratio is 2:1 to 4:1 v/v), add iron powder (3.0-5.0 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the iron residues and wash the celite pad with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the organic extract under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Pyridazino[1,2-a]cinnolin-1-one derivative.
Data Presentation
| Entry | Precursor | Reducing System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl 4-(2-nitrophenyl)pyridazine-3-carboxylate | Fe / AcOH | Ethanol/AcOH | 100 | 2 | 75-85 | [Fictionalized Data for illustrative purposes] |
| 2 | Methyl 4-(5-chloro-2-nitrophenyl)pyridazine-3-carboxylate | Fe / AcOH | Acetic Acid | 110 | 3 | 70-80 | [Fictionalized Data for illustrative purposes] |
| 3 | 4-(2-Nitrophenyl)pyridazine | Zn / NH4Cl | Ethanol/Water | 80 | 4 | 60-70 | [Fictionalized Data for illustrative purposes] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives via reductive cyclization.
Caption: General workflow for synthesis.
Logical Relationship of Reaction Components
This diagram shows the relationship between the key components of the reductive cyclization reaction.
Caption: Key reaction components relationship.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acetic acid is corrosive; handle with care.
-
The reaction can be exothermic, especially during the initial addition of iron powder. Control the rate of addition and use a cooling bath if necessary.
-
Handle flammable solvents like ethanol and ethyl acetate with caution and away from ignition sources.
Application Notes and Protocols: Investigating Pyridazino[1,2-a]cinnoline Derivatives as Kinase Inhibitors
Disclaimer: The following application notes and protocols are provided as a representative guide for the investigation of novel kinase inhibitors. As of the latest literature review, the pyridazino[1,2-a]cinnoline scaffold is not a widely reported class of kinase inhibitors. Therefore, the data presented herein is hypothetical and intended to illustrate the experimental approach for evaluating a new chemical series for this target class.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. This document outlines a comprehensive strategy for the synthesis, screening, and characterization of a novel class of potential kinase inhibitors based on the this compound scaffold.
Hypothetical Kinase Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
For the purpose of these notes, we will consider the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as a hypothetical target. VEGFR2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Below is a simplified representation of the VEGFR2 signaling pathway, which would be the target of our hypothetical this compound derivatives.
Caption: Hypothetical inhibition of the VEGFR2 signaling pathway by a this compound derivative.
Experimental Workflow
The overall workflow for identifying and characterizing novel this compound kinase inhibitors would follow a multi-step process from initial screening to in-vivo evaluation.
Caption: General experimental workflow for the discovery and development of kinase inhibitors.
Quantitative Data Summary
The following tables represent hypothetical data for a series of this compound derivatives.
Table 1: In Vitro Kinase Inhibition
| Compound ID | R1-Substitution | R2-Substitution | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) |
| PZC-001 | H | H | 1250 | >10000 | >10000 |
| PZC-002 | 4-F-Ph | H | 85 | 1500 | 2300 |
| PZC-003 | 4-Cl-Ph | H | 60 | 1200 | 1800 |
| PZC-004 | 4-MeO-Ph | H | 250 | 4500 | 6000 |
| PZC-005 | 4-Cl-Ph | 3-pyridyl | 15 | 250 | 400 |
| PZC-006 | 4-Cl-Ph | 4-morpholino | 8 | 150 | 220 |
Table 2: Cellular Activity
| Compound ID | HUVEC Proliferation IC50 (nM) | VEGFR2 Phosphorylation IC50 (nM) |
| PZC-001 | >10000 | >10000 |
| PZC-002 | 950 | 1200 |
| PZC-003 | 780 | 900 |
| PZC-004 | 2800 | 3500 |
| PZC-005 | 150 | 200 |
| PZC-006 | 85 | 110 |
Structure-Activity Relationship (SAR)
The hypothetical data suggests a preliminary SAR for the this compound scaffold.
Caption: Hypothetical structure-activity relationship (SAR) for this compound derivatives.
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the IC50 values of test compounds against VEGFR2.
Materials:
-
VEGFR2 Kinase (recombinant)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test Compounds (dissolved in DMSO)
-
384-well microplates (low volume, black)
Protocol:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to achieve the desired final concentrations.
-
Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate.
-
Prepare a mixture of the VEGFR2 kinase and the Eu-anti-GST antibody in assay buffer. Add 5 µL of this mixture to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in assay buffer. Add 2.5 µL of this solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm and 665 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
HUVEC Proliferation Assay
Objective: To assess the anti-proliferative effect of test compounds on human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A (recombinant human)
-
Test Compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
96-well clear-bottom, white-walled plates
Protocol:
-
Seed HUVECs in 96-well plates at a density of 5,000 cells per well in EGM-2 medium and incubate overnight.
-
The next day, replace the medium with low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours to induce quiescence.
-
Prepare serial dilutions of the test compounds in the low-serum medium.
-
Treat the cells with the test compounds and stimulate with VEGF-A (e.g., 20 ng/mL). Include vehicle control (DMSO) and unstimulated control wells.
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Western Blot for VEGFR2 Phosphorylation
Objective: To determine if the test compounds inhibit VEGF-induced phosphorylation of VEGFR2 in a cellular context.
Materials:
-
HUVECs
-
Low-serum medium
-
VEGF-A
-
Test Compounds
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Grow HUVECs to near confluency in 6-well plates.
-
Starve the cells in low-serum medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-VEGFR2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-VEGFR2 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-VEGFR2 signal to the total-VEGFR2 signal. Determine the IC50 for inhibition of phosphorylation.
Research on the Anticancer Potential of Pyridazino[1,2-a]cinnoline Compounds Remains Limited
Despite a thorough review of scientific literature, detailed studies on the in vitro anticancer activity of the specific heterocyclic scaffold, Pyridazino[1,2-a]cinnoline, are not publicly available. While research into related "cinnoline" derivatives shows promising anticancer activities, the unique chemical structure of the this compound core means that data from these related compounds cannot be directly extrapolated.
The broader class of cinnoline-containing compounds has been investigated for its potential in cancer therapy. Studies on various derivatives, such as dibenzo[c,h]cinnolines and 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnolines, have demonstrated cytotoxic effects against a range of cancer cell lines.[1][2] These compounds have been shown to act through mechanisms like topoisomerase inhibition, induction of apoptosis, and generation of reactive oxygen species.[1][2] However, the absence of specific data for the this compound scaffold prevents a detailed analysis of its anticancer properties and the development of specific application notes and protocols at this time.
For researchers and drug development professionals interested in evaluating the potential of novel this compound compounds, a general workflow for in vitro anticancer activity screening is presented below. These protocols are standard in the field and can be adapted for the specific characteristics of the test compounds.
General Protocols for In Vitro Anticancer Activity Screening
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound, a key measure of its potency.
Workflow for MTT Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Potential Signaling Pathways in Cancer
While the specific pathways affected by this compound compounds are unknown, many anticancer agents exert their effects through common signaling pathways that regulate cell survival, proliferation, and death. A generalized diagram of a key pathway often implicated in cancer is presented below.
Simplified Apoptosis Signaling Pathway
Caption: A simplified intrinsic apoptosis pathway often targeted by anticancer drugs.
Further research is necessary to synthesize and evaluate this compound derivatives to determine their potential as novel anticancer agents. The protocols and general pathway information provided here serve as a foundational guide for such investigations.
References
Application Notes and Protocols for Antimicrobial Screening of Novel "Pyridazino[1,2-a]cinnoline" Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial antimicrobial screening of novel "Pyridazino[1,2-a]cinnoline" analogues. The protocols outlined below describe the necessary steps to determine the antimicrobial efficacy and preliminary safety profile of these new chemical entities.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents.[1] Heterocyclic compounds are a promising source of new drug candidates due to their diverse chemical structures and biological activities.[2][3] The novel "this compound" scaffold represents a unique chemical space with the potential for potent antimicrobial properties.
This document outlines a standardized workflow for the preliminary in vitro evaluation of these analogues. The primary objectives of this screening cascade are:
-
To determine the minimum inhibitory concentration (MIC) of the compounds against a panel of clinically relevant bacteria and fungi.
-
To establish the minimum bactericidal or fungicidal concentration (MBC/MFC) to differentiate between static and cidal activity.
-
To assess the preliminary cytotoxicity of the compounds against a mammalian cell line to gauge their therapeutic potential.
Experimental Workflow
The overall experimental workflow for the antimicrobial screening of novel "this compound" analogues is depicted in the diagram below. This workflow ensures a systematic evaluation from primary screening to preliminary safety assessment.
Caption: Experimental workflow for antimicrobial screening.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is crucial to follow standardized guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.[4]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] The broth microdilution method is a standard and efficient technique for determining MIC values.[5][7]
Materials:
-
Novel "this compound" analogues
-
Sterile 96-well microtiter plates[5]
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains of interest
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Compounds: Dissolve the "this compound" analogues in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in the appropriate broth to achieve the desired starting concentration.
-
Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5][6]
-
Plate Setup:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the starting compound concentration to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last dilution column.[9]
-
This will result in wells containing 100 µL of varying compound concentrations.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
Positive Control: A row of wells with a standard antibiotic undergoing serial dilution.
-
Vehicle Control: A row of wells with the highest concentration of the solvent used to dissolve the compounds.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[5]
-
Reading Results: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[6] This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.
Caption: MIC determination workflow.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[10] This assay is a crucial follow-up to the MIC to determine if a compound is bactericidal/fungicidal or bacteriostatic/fungistatic.
Protocol:
-
Following MIC Determination: After reading the MIC results, take a 10-20 µL aliquot from the wells of the MIC plate that show no visible growth.
-
Plating: Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours (or longer for fungi).
-
Reading Results: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the agar plate.[11][12]
Caption: MBC/MFC determination workflow.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.[13] It is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
"this compound" analogues
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the "this compound" analogues in cell culture medium and add them to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Remove the medium containing the compounds and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against compound concentration.
Data Presentation
Quantitative data from the antimicrobial screening should be summarized in clear and concise tables for easy comparison of the analogues.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogues
| Compound ID | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) | Fungi (MIC in µg/mL) |
| Staphylococcus aureus | Escherichia coli | Candida albicans | |
| Analogue 1 | |||
| Analogue 2 | |||
| Analogue 3 | |||
| Ciprofloxacin | N/A | ||
| Fluconazole | N/A | N/A |
N/A: Not Applicable
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) and MBC/MIC Ratio
| Compound ID | S. aureus MBC (µg/mL) | MBC/MIC Ratio | E. coli MBC (µg/mL) | MBC/MIC Ratio | C. albicans MFC (µg/mL) | MFC/MIC Ratio |
| Analogue 1 | ||||||
| Analogue 2 | ||||||
| Analogue 3 |
A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[10]
Table 3: Cytotoxicity of this compound Analogues
| Compound ID | IC₅₀ against HEK293 cells (µM) |
| Analogue 1 | |
| Analogue 2 | |
| Analogue 3 | |
| Doxorubicin |
Potential Signaling Pathways and Mechanisms of Action
While the specific mechanism of action for "this compound" analogues is yet to be determined, many antimicrobial agents exert their effects through the disruption of essential cellular processes. The diagram below illustrates some common antimicrobial targets. Further studies, such as macromolecular synthesis inhibition assays or membrane integrity assays, would be necessary to elucidate the precise mechanism of these novel compounds.
References
- 1. Synthesis, antimicrobial evaluation, and in silico studies of quinoline-1H-1,2,3-triazole molecular hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyridazino[1,2-a]cinnoline Derivatives in Anti-Inflammatory Drug Development
Introduction:
The pyridazino[1,2-a]cinnoline scaffold represents a unique heterocyclic system with potential applications in medicinal chemistry. While direct and extensive research on the anti-inflammatory properties of this specific scaffold is limited in publicly available literature, the broader families of cinnoline and pyridazine derivatives have demonstrated significant promise as anti-inflammatory agents.[1] This document provides a detailed overview of the application of analogous compounds in anti-inflammatory drug discovery, including potential mechanisms of action, experimental protocols for their evaluation, and representative data. These notes are intended to guide researchers in the potential development and evaluation of novel this compound-based anti-inflammatory drugs.
Cinnoline derivatives have been investigated for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2][3] Similarly, the pyridazine nucleus is a key component in several compounds with established anti-inflammatory and analgesic properties.[4] The anti-inflammatory effects of these related compounds are often attributed to their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and phosphodiesterase 4 (PDE4), as well as the suppression of pro-inflammatory cytokine production.[5]
Quantitative Data Summary
The following tables summarize representative quantitative data for the anti-inflammatory activity of various cinnoline and pyridazine derivatives, which can serve as a benchmark for the evaluation of novel this compound compounds.
Table 1: In Vitro Anti-Inflammatory Activity of Representative Pyridazine Derivatives
| Compound Class | Assay | Target | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Pyridazinone Derivatives | PDE4B Inhibition | PDE4B | 2.5 - 20 | Rolipram | 0.8 |
| Pyrazole-Hydrazone Derivatives | COX-1/COX-2 Inhibition | COX-1 | 1.49 - 8.72 | Indomethacin | 0.82 |
| COX-2 | 0.09 - 2.45 | Celecoxib | 0.05 | ||
| 5-LOX Inhibition | 5-LOX | 0.6 - 4.3 | Zileuton | 0.8 |
Table 2: In Vivo Anti-Inflammatory Activity of Representative Cinnoline and Pyridazine Derivatives
| Compound Class | Animal Model | Administration Route | Dose (mg/kg) | % Inhibition of Edema | Reference Compound | % Inhibition of Edema |
| Cinnoline Pyrazole Derivatives | Carrageenan-induced rat paw edema | Oral | 50 | 42.35 - 46.6 | Phenylbutazone | 55.8 |
| Pyridazinone Derivatives | Carrageenan-induced rat paw edema | Oral | 100 | 58.6 - 72.4 | Indomethacin | 65.2 |
| Pyrazoloquinazoline Derivatives | Carrageenan-induced rat paw edema | Oral | 10 | 39 | - | - |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of anti-inflammatory compounds are provided below.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is used to determine the inhibitory activity of test compounds against the COX-1 and COX-2 isoenzymes.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2)
-
EIA buffer
-
Prostaglandin screening EIA kit
Procedure:
-
Prepare a reaction mixture containing EIA buffer, heme, and the respective COX isoenzyme.
-
Add the test compound or reference inhibitor at various concentrations to the reaction mixture and incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a further 2 minutes at 37°C.
-
Stop the reaction by adding a solution of HCl.
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 2: In Vitro Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay assesses the ability of compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in cultured macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Griess reagent (for NO quantification)
-
MTT reagent (for cell viability assessment)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant by adding Griess reagent and measuring the absorbance at 540 nm.
-
In a parallel plate, assess cell viability using the MTT assay to rule out cytotoxic effects of the compounds.
-
Calculate the percentage of inhibition of NO production and determine the IC₅₀ values.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used and classical model for evaluating the acute anti-inflammatory activity of compounds.[6]
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% w/v in saline)
-
Test compounds
-
Reference drug (e.g., Indomethacin, Phenylbutazone)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Administer the test compound, reference drug, or vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in inflammation and a general workflow for the screening of anti-inflammatory compounds.
Caption: Hypothesized mechanism of action via NF-κB signaling pathway.
Caption: General workflow for anti-inflammatory drug screening.
References
- 1. innovativejournal.in [innovativejournal.in]
- 2. Synthesis, Biological evaluation and Comparative Study of Some Cinnoline Derivatives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. librarysearch.rgu.ac.uk [librarysearch.rgu.ac.uk]
- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel pyrazoline derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyridazino[1,2-a]cinnoline Derivatives and Related Heterocyclic Systems in Targeted Cancer Therapy
Therefore, to provide valuable and actionable insights for researchers in drug development, this document will focus on closely related heterocyclic systems, particularly Pyridazino[1,6-b]quinazolinones , for which anticancer activity has been documented. The presented data, protocols, and pathways should be considered as a starting point for investigating the potential of the broader class of pyridazino-fused heterocycles, including the underexplored Pyridazino[1,2-a]cinnoline scaffold.
Introduction to Pyridazino-Fused Heterocycles in Oncology
Heterocyclic compounds containing pyridazine and cinnoline moieties have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The fusion of these rings to form tricyclic and tetracyclic systems can lead to novel chemical entities with potent and selective anticancer properties. While data on this compound is sparse, studies on related structures like Pyridazino[1,6-b]quinazolinones suggest that these scaffolds can target fundamental cellular processes involved in cancer progression.
The primary mechanisms of action identified for these related compounds include:
-
DNA Intercalation: The planar aromatic structure of these molecules allows them to insert between the base pairs of DNA, disrupting DNA replication and transcription.
-
Topoisomerase I Inhibition: These compounds can stabilize the topoisomerase I-DNA cleavage complex, leading to DNA strand breaks and apoptosis.
-
Kinase Inhibition: Certain derivatives have been shown to inhibit key kinases involved in cancer cell signaling pathways, such as VEGFR-2, which is crucial for angiogenesis.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo anticancer activities of representative Pyridazino[1,6-b]quinazolinone derivatives against various cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of Pyridazino[1,6-b]quinazolinone Derivatives
| Compound ID | Cancer Cell Line | Cell Type | IC₅₀ (µM)[1] |
| 8p | MGC-803 | Gastric Cancer | Sub-µM |
| SK-OV-3 | Ovarian Cancer | Data not specified | |
| CNE-2 | Nasopharyngeal Cancer | Data not specified | |
| NCI-H460 | Lung Cancer | Data not specified | |
| 4e | MGC-803 | Gastric Cancer | Data not specified |
| 4g | MGC-803 | Gastric Cancer | Data not specified |
| 6o | MGC-803 | Gastric Cancer | Data not specified |
| 6p | MGC-803 | Gastric Cancer | Data not specified |
Table 2: In Vivo Antitumor Efficacy of Compound 8p
| Animal Model | Cancer Cell Line | Treatment Dose | Tumor Growth Inhibition (%)[1] |
| Nude Mice Xenograft | MGC-803 | 20 mg/kg (every two days) | 55.9 |
Signaling Pathways and Mechanisms of Action
The anticancer activity of Pyridazino[1,6-b]quinazolinone derivatives is attributed to their ability to induce cell cycle arrest and apoptosis through multiple pathways.
Caption: Proposed mechanism of action for Pyridazino[1,6-b]quinazolinone derivatives.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the anticancer properties of Pyridazino[1,6-b]quinazolinone derivatives. These protocols can be adapted for the evaluation of novel this compound compounds.
In Vitro Antiproliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MGC-803, SK-OV-3, CNE-2, NCI-H460)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.
Caption: Workflow for the MTT-based cell viability assay.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compounds on cell cycle distribution.
Materials:
-
Cancer cell line (e.g., MGC-803)
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate until they reach 70-80% confluency.
-
Treat cells with the test compound at its IC₅₀ concentration for 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at 4°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A.
-
Incubate at 37°C for 30 minutes.
-
Add PI solution and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V-FITC/PI Staining
Objective: To quantify the induction of apoptosis by the test compounds.
Materials:
-
Cancer cell line (e.g., MGC-803)
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at various concentrations for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic/necrotic).
Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of the test compounds.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cell line (e.g., MGC-803)
-
Matrigel
-
Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ MGC-803 cells) mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly divide the mice into control and treatment groups.
-
Administer the test compound (e.g., 20 mg/kg) or vehicle control to the mice via a specified route (e.g., intraperitoneal injection) at regular intervals (e.g., every two days).
-
Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Calculate the tumor growth inhibition (TGI) percentage.
Conclusion and Future Directions
While the direct investigation of this compound derivatives in cancer therapy is currently limited, the promising results from structurally related Pyridazino[1,6-b]quinazolinones provide a strong rationale for the synthesis and evaluation of this novel scaffold. The protocols and methodologies outlined in this document offer a comprehensive framework for researchers to explore the therapeutic potential of this compound derivatives.
Future research should focus on:
-
The design and synthesis of a library of novel this compound derivatives.
-
In vitro screening against a panel of diverse cancer cell lines to identify lead compounds.
-
Detailed mechanistic studies to elucidate their molecular targets and signaling pathways.
-
In vivo efficacy and toxicity studies in relevant animal models.
By systematically applying these approaches, the scientific community can unlock the potential of this underexplored class of heterocyclic compounds for the development of next-generation targeted cancer therapies.
References
Application Notes and Protocols for Computational Docking of Pyridazino[1,2-a]cinnoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the computational docking of derivatives based on the "Pyridazino[1,2-a]cinnoline" scaffold against various protein targets. Given the limited direct research on this specific scaffold, this document outlines protocols based on the established biological activities of structurally related pyridazine and cinnoline compounds. The primary protein targets identified from analogous structures include kinases (c-Met, PI3Kα), cyclooxygenase-2 (COX-2), and benzodiazepine receptors.
Overview of Potential Protein Targets and Rationale
The selection of protein targets for docking studies with this compound derivatives is guided by the reported biological activities of similar heterocyclic systems. Many pyridazine and cinnoline derivatives have shown significant inhibitory activity against key proteins implicated in cancer and inflammation.
-
Kinases (c-Met and PI3Kα): The c-Met and PI3K signaling pathways are frequently dysregulated in cancer, making them attractive targets for therapeutic intervention.[1][2] Derivatives of pyridazino[4,5-b]indole have demonstrated inhibitory effects on the EGFR/PI3K/AKT pathway.[3][4][5]
-
Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory cascade, and its selective inhibition is a well-established strategy for anti-inflammatory drug design. Pyridazine-based compounds have been identified as potent and selective COX-2 inhibitors.[6]
-
Benzodiazepine Receptors: Certain pyridazino-indole and indeno-pyridazine derivatives have shown binding affinity for both central and peripheral benzodiazepine receptors, suggesting potential applications in neuroscience.[7][8][9]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various pyridazine and cinnoline derivatives against their respective protein targets. This data can be used as a reference for validating docking results and for the selection of control compounds in virtual screening campaigns.
Table 1: Inhibitory Activity of Pyridazino and Related Derivatives against Kinases
| Compound Class | Target Protein | IC50 (µM) | Reference |
| Hydrazide-based Pyridazino[4,5-b]indole | PI3K | 4.25 and 5.35 | [4] |
| Alkylsulfanyl-Pyridazino[4,5-b]indole | EGFR, PI3K, AKT | Not specified (0.26, 0.49, and 0.31-fold reduction in concentration) | [3] |
| Quinazoline-based derivatives | PI3Kα | - | [10][11] |
| Tivantinib (ARQ-197) | c-Met | Non-ATP competitive | [1][12] |
Table 2: Inhibitory Activity of Pyridazine Derivatives against COX-2
| Compound Class | IC50 (nM) | Reference |
| Thiazole-substituted Pyridazine | 15.50 | [6] |
| 4-bromophenyl thiazole-substituted Pyridazine | 17.50 | [6] |
| 4-thiazolidinone-substituted Pyridazine | 17.10 | [6] |
| Phenyl-substituted 4-thiazolidinone Pyridazine | 16.90 | [6] |
| Celecoxib (Reference) | 17.79 | [6] |
Table 3: Binding Affinity of Pyridazino-indole Derivatives for Benzodiazepine Receptors
| Compound Class | Receptor Type | Binding Affinity (Ki or IC50) | Reference |
| 2-aryl-pyridazino[4,3-b]indoles | Central Benzodiazepine Receptor | Varies with substitution | [7] |
| 2-aryl-dihydropyridazino[4,3-b]indol-3(3H)-ones | Central Benzodiazepine Receptor | Preferential interaction with α(1), β(3), γ(2) subtypes | [8] |
Experimental Protocols: Computational Docking
This section provides a detailed, step-by-step protocol for performing computational docking of this compound derivatives against the selected protein targets.
General Workflow
The overall workflow for the computational docking protocol is illustrated below.
Caption: General workflow for computational docking.
Ligand Preparation
-
2D Structure Drawing: Draw the 2D structure of the "this compound" derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
3D Structure Generation: Convert the 2D structure to a 3D structure using a molecular modeling program (e.g., Avogadro, Discovery Studio).
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94, UFF) to obtain a low-energy conformation.
-
Charge Assignment: Assign appropriate partial charges to the ligand atoms (e.g., Gasteiger charges).
-
Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
File Format Conversion: Save the prepared ligand in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).
Protein Preparation
-
PDB Structure Retrieval: Download the crystal structure of the target protein from the Protein Data Bank (PDB). Suggested PDB IDs include:
-
Protein Cleaning: Remove water molecules, co-factors, and any co-crystallized ligands from the PDB file.
-
Hydrogen Addition: Add polar hydrogen atoms to the protein structure.
-
Charge Assignment: Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Receptor Grid Generation: Define the binding site on the protein. This is typically done by specifying a grid box that encompasses the active site, often centered on the position of a known co-crystallized inhibitor.
Molecular Docking Simulation
-
Software Selection: Choose a suitable molecular docking program. AutoDock Vina is a widely used and effective open-source option. Other commercial software includes Glide, GOLD, and MOE.
-
Configuration File Setup: Create a configuration file that specifies the paths to the prepared ligand and protein files, the coordinates of the grid box defining the binding site, and other docking parameters (e.g., number of binding modes to generate, exhaustiveness of the search).
-
Run Docking Simulation: Execute the docking simulation using the prepared files and configuration.
Analysis of Docking Results
-
Binding Affinity Evaluation: Analyze the predicted binding affinities (scoring functions) for the different docked poses of the ligand. Lower binding energy values generally indicate more favorable binding.
-
Binding Mode Visualization: Visualize the top-ranked docked poses within the protein's binding site using molecular visualization software (e.g., PyMOL, VMD, Chimera).
-
Interaction Analysis: Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's active site residues.
-
Comparison with Known Inhibitors: If available, compare the binding mode and interactions of the docked this compound derivative with those of known inhibitors of the target protein. This helps in validating the docking protocol and understanding the potential mechanism of action.
Signaling Pathway Diagrams
Understanding the signaling context of the protein targets is crucial for interpreting the potential biological effects of the docked compounds.
c-Met Signaling Pathway
The c-Met signaling pathway plays a critical role in cell proliferation, survival, and migration.[1]
Caption: Simplified c-Met signaling pathway.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell growth and survival.[4]
Caption: Overview of the PI3K/AKT signaling pathway.
Conclusion
These application notes provide a foundational protocol for the computational docking of novel this compound derivatives. By leveraging the knowledge of related heterocyclic systems, researchers can explore the potential of this scaffold against a range of therapeutically relevant protein targets. The provided protocols and data serve as a starting point for virtual screening, lead optimization, and hypothesis-driven drug discovery efforts. It is crucial to complement these in silico studies with experimental validation to confirm the biological activity of promising compounds.
References
- 1. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, X-ray Single-Crystal Analysis, and Anticancer Activity Evaluation of New Alkylsulfanyl-Pyridazino[4,5-b]indole Compounds as Multitarget Inhibitors of EGFR and Its Downstream PI3K-AKT Pathway - ProQuest [proquest.com]
- 4. Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of hydrazide-based pyridazino[4,5- b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-affinity relationships at the central benzodiazepine receptor of pyridazino[4,3-b]indoles and indeno[1,2-c]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzodiazepine receptor affinities, behavioral, and anticonvulsant activity of 2-aryl-2,5-dihydropyridazino[4,3-b]indol- 3(3H)-ones in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of ligands for the peripheral benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rcsb.org [rcsb.org]
- 19. rcsb.org [rcsb.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyridazino[1,2-a]cinnoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Pyridazino[1,2-a]cinnoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to the this compound core structure?
A1: The synthesis of the broader cinnoline family, to which this compound belongs, can be achieved through several established methods. These include:
-
Intramolecular Cyclization: This is a widely used method involving the cyclization of appropriately substituted arylhydrazones. The reaction is often promoted by acids or bases.
-
Reductive Cyclization: This approach typically involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization. For instance, 2-nitrophenylhydrazine derivatives can be condensed with carbonyl compounds, followed by reductive cyclization to form the cinnoline ring.[1]
-
Condensation Reactions: Direct condensation of precursors, such as the reaction of 3,6-dibromo-2,5-dihydrazino-1,4-benzoquinone with active methylene compounds, can yield complex pyridazino-cinnoline derivatives.
-
Modern Catalytic Methods: Recent advances include metal-catalyzed reactions, such as Iridium-catalyzed C-H activation and annulation, which have been successfully employed for the synthesis of pyrazolo[1,2-a]cinnoline derivatives. This suggests the potential for similar strategies for the pyridazino analogue.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in this compound synthesis can stem from several factors. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure the purity of your starting materials. Impurities can interfere with the reaction and lead to the formation of side products.
-
Reaction Conditions:
-
Temperature: In many cyclization reactions, the temperature is a critical parameter. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition or the formation of undesired byproducts. Experiment with a range of temperatures to find the optimal condition.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Incomplete reactions will result in lower yields, while prolonged reaction times can lead to product degradation.
-
Solvent: The choice of solvent can significantly impact the reaction. For reactions involving polar intermediates, polar aprotic solvents like DMF or DMSO are often used. It is advisable to screen a variety of solvents to identify the one that provides the best solubility for the reactants and facilitates the desired chemical transformation.
-
-
Catalyst/Reagent Stoichiometry: The stoichiometry of catalysts and reagents is crucial. For base-catalyzed reactions, ensure the correct molar equivalents of the base are used. An excess or deficit of the catalyst can lead to side reactions or an incomplete reaction.
-
Atmosphere: Some reactions are sensitive to air or moisture. If your reactants or intermediates are prone to oxidation or hydrolysis, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.
Q3: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions?
A3: The formation of side products is a common issue. Potential side reactions in the synthesis of cinnoline derivatives include:
-
Incomplete Cyclization: The intermediate may not fully cyclize, leading to a mixture of the starting material, intermediate, and the final product.
-
Oxidation: The cinnoline ring system or its precursors can be susceptible to oxidation, especially at elevated temperatures or in the presence of air.
-
Dimerization or Polymerization: Under certain conditions, the starting materials or reactive intermediates might undergo self-condensation or polymerization.
-
Rearrangement Reactions: Depending on the specific synthetic route and reaction conditions, molecular rearrangements can occur, leading to isomeric byproducts.
To minimize side reactions, it is important to optimize the reaction conditions as described in Q2 and to purify the intermediates at each step if possible.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst or reagents. | Use fresh, high-purity catalysts and reagents. |
| Incorrect reaction temperature. | Optimize the reaction temperature by running small-scale experiments at different temperatures. | |
| Poor solubility of reactants. | Screen different solvents to improve the solubility of the starting materials. | |
| Formation of Multiple Products | Non-optimal reaction conditions. | Systematically vary the reaction parameters (temperature, time, solvent, catalyst) to favor the desired product. |
| Presence of impurities in starting materials. | Purify the starting materials before use. | |
| Air or moisture sensitivity. | Conduct the reaction under an inert atmosphere. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the workup solvent. | Use a different solvent for extraction or consider alternative purification methods like crystallization or preparative chromatography. |
| Product co-elutes with impurities during chromatography. | Optimize the mobile phase for better separation or consider using a different stationary phase. |
Experimental Protocols
General Protocol for Reductive Cyclization to a Cinnoline Derivative
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
-
Condensation: To a solution of the substituted 2-nitrophenylhydrazine (1 equivalent) in a suitable solvent (e.g., ethanol), add the appropriate carbonyl compound (1.1 equivalents). A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Workup and Isolation of Hydrazone: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude hydrazone can be purified by recrystallization or column chromatography.
-
Reductive Cyclization: Dissolve the purified hydrazone (1 equivalent) in a suitable solvent (e.g., acetic acid or ethanol). Add a reducing agent, such as sodium dithionite (2-3 equivalents) or catalytic hydrogenation (e.g., Pd/C with H₂). Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Final Workup and Purification: After the reaction is complete, cool the mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired cinnoline derivative.
Quantitative Data on Cinnoline Synthesis Yields
The following table summarizes reported yields for various cinnoline synthesis methods. Note that these yields are for different derivatives and reaction conditions and should be used as a general reference.
| Synthetic Method | Substituents | Solvent | Catalyst/Reagent | Yield (%) |
| Reductive Cyclization | 3-methyl-4-oxo | Acetic Acid | Sodium Dithionite | Not specified, but described as a new synthesis route |
| Diazotization of o-aminoacetophenones | Various | HCl, H₂SO₄, or HCOOH | NaNO₂ | 70-90 |
| Cyclization of Arylhydrazones | 4-amino-3-aryl | Not specified | Base | 60-90[2] |
| Condensation | Diamino, dicyano substituted | DMF | Et₃N | Not specified in the abstract |
Visualizations
Experimental Workflow for Reductive Cyclization
Caption: Workflow for the synthesis of cinnoline derivatives via reductive cyclization.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for addressing low reaction yields.
References
Technical Support Center: Synthesis of Pyridazino[1,2-a]cinnoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyridazino[1,2-a]cinnoline and its derivatives. The following information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing a pyridazino-cinnoline core structure?
A common method involves the reaction of a di-substituted dihydrazino-1,4-benzoquinone with active methylene compounds. For example, the synthesis of pyridazino[3,4-g]cinnoline-5,10-dione derivatives starts with the reaction of 3,6-dibromo-2,5-dihydrazino-1,4-benzoquinone with compounds like malononitrile or cyanoacetamide in the presence of a base like triethylamine (Et3N) in a solvent such as dimethylformamide (DMF)[1].
Q2: I am observing a low yield of my target pyridazino-cinnoline product. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete initial reaction: The initial substitution of the starting material (e.g., tetrabromoquinone) with hydrazine or its derivatives might be incomplete, leading to a mixture of starting materials and mono-substituted intermediates.
-
Side reactions: The active methylene compound can undergo self-condensation or other side reactions under basic conditions.
-
Suboptimal reaction conditions: The reaction time, temperature, and choice of base and solvent can significantly impact the yield. For instance, the reaction to form the pyridazino[3,4-g]cinnoline core often requires refluxing for a specific duration (e.g., 2 hours)[1].
-
Purification losses: The product may be lost during workup and purification steps.
Q3: I have isolated a byproduct that is not my expected pyridazino-cinnoline. What could it be?
A potential side reaction is the incomplete cyclization, leading to the formation of an intermediate adduct where the hydrazine group has added to the active methylene compound, but the final ring closure with elimination of a leaving group (like HBr) and subsequent cyclization has not occurred[1]. Another possibility is the formation of products from the reaction of only one of the hydrazine moieties, resulting in a partially cyclized product.
Q4: How can I minimize the formation of side products?
To minimize side reactions:
-
Control of stoichiometry: Ensure the correct molar ratios of reactants as specified in the protocol. For the reaction of 3,6-dibromo-2,5-dihydrazino-1,4-benzoquinone with active methylene compounds, a 1:2 ratio of the benzoquinone to the active methylene compound is typically used[1].
-
Controlled addition of base: Add the base dropwise and at a controlled temperature (e.g., on an ice bath) to manage the exothermicity and prevent unwanted side reactions of the active methylene compounds[1].
-
Inert atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side products.
-
Monitoring the reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of the reaction and stop it once the starting material is consumed to avoid the formation of degradation products.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive reagents. | Check the purity and activity of starting materials, especially the active methylene compounds and the hydrazine derivatives. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some steps may require initial cooling followed by reflux[1]. | |
| Inappropriate base or solvent. | Ensure the use of a suitable base (e.g., Et3N) and a polar aprotic solvent like DMF to facilitate the reaction[1]. | |
| Formation of multiple spots on TLC, indicating a mixture of products | Incomplete reaction or side reactions. | Monitor the reaction closely with TLC. Try to isolate the major spots and characterize them to understand the side products. Adjust reaction time and temperature to favor the formation of the desired product. |
| Use of unsymmetrical hydrazines. | When using unsymmetrical hydrazines, a mixture of regioisomers can be expected. These may be separable by chromatography or recrystallization[2]. | |
| Product is difficult to purify | Presence of starting materials or closely related side products. | Optimize the purification method. This may involve trying different solvent systems for column chromatography or recrystallization. |
| Product is insoluble. | The pyridazino-cinnoline core can be highly conjugated and may have low solubility. Try a wider range of solvents for purification. |
Experimental Protocols
Synthesis of 3,8-Diamino-4,9-dicyano-1,2,6,7-tetrahydropyridazino[3,4-g]cinnoline-5,10-dione (2a)[1]
-
Dissolve 3,6-dibromo-2,5-dihydrazino-1,4-benzoquinone (3.26 g, 10 mmol) and malononitrile (1.32 g, 20 mmol) in 25 mL of DMF.
-
While stirring the reaction mixture on an ice bath, add a solution of Et3N (3 mL, 20 mmol) in 10 mL of DMF dropwise over approximately 15 minutes.
-
After the addition is complete, reflux the reaction mixture for 2 hours.
-
After cooling, the solid product is isolated by filtration.
-
Recrystallize the solid from ethyl acetate to yield the pure product.
Reaction Workflow
Caption: Workflow for the synthesis of Pyridazino[3,4-g]cinnoline derivatives.
Potential Side Reaction Pathway
Caption: Main vs. Side Reaction Pathways.
References
Optimization of reaction conditions for "Pyridazino[1,2-a]cinnoline" formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyridazino[1,2-a]cinnoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for creating the this compound core structure?
A1: The formation of the this compound ring system typically involves the cyclization of a suitable precursor. A common method is the reaction of a dihydrazino-benzoquinone derivative with an active methylene compound. This process generally requires a solvent and a basic catalyst to facilitate the reaction.
Q2: What are some common challenges encountered during the synthesis of this compound derivatives?
A2: Researchers may face several challenges, including low reaction yields, the formation of side products, and difficulties in purifying the final compound. The choice of reaction conditions, such as solvent, temperature, and catalyst, is crucial for a successful synthesis.
Q3: How critical is the choice of solvent and base for the reaction?
A3: The solvent and base are critical parameters that can significantly influence the reaction rate and the yield of the desired product. The polarity of the solvent can affect the solubility of the reactants and intermediates, while the strength and nature of the base can impact the deprotonation of the active methylene compound and subsequent cyclization steps. Optimization of these parameters is often necessary to achieve the desired outcome.
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound Product
A low yield of the target compound is a common issue. The following steps can help in troubleshooting this problem.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Possible Causes and Solutions:
-
Suboptimal Solvent and Base Combination: The choice of solvent and base is critical. A study on a related pyridazino-diquinoline synthesis showed that refluxing in dry pyridine provided the highest yield and shortest reaction time compared to other solvent/base systems.[1]
Method Solvent/Base Reaction Time Yield (%) A Pyridine 10 h 82 B EtONa/EtOH 1 d 74 C Toluene/Et3N 2 d 60 D DMF/Et3N 1 d 65 Table adapted from a study on a related pyridazino-diquinoline synthesis.[1] -
Incorrect Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently. If the temperature is too low, the reaction rate may be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to the formation of side products or decomposition of the desired product. It is recommended to perform the reaction under reflux, as indicated in established protocols.
-
Insufficient Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Some related reactions have been shown to require refluxing for several hours.
-
Moisture in the Reaction Mixture: The presence of water can interfere with the reaction, particularly if organometallic reagents or other moisture-sensitive compounds are used. Ensure that all solvents and reagents are dry.
Issue 2: Formation of Significant Side Products
The presence of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products.
Logical Relationship for Side Product Formation
Caption: Logical flow for addressing the formation of side products.
Possible Causes and Solutions:
-
Side Reactions of Starting Materials: The starting materials themselves might be undergoing competing reactions. For instance, in related pyridazinone syntheses, dearylation has been observed as an unexpected side reaction under certain conditions.[2]
-
Non-specific Catalyst Activity: The base or catalyst used may not be selective, leading to multiple reaction pathways. Consider using a milder base or a more specific catalyst system.
-
Reaction Temperature is Too High: Elevated temperatures can provide the activation energy for undesired reaction pathways. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
Issue 3: Difficulty in Product Purification
Challenges in isolating the pure this compound derivative can arise from the presence of closely related impurities or unreacted starting materials.
Possible Causes and Solutions:
-
Similar Polarity of Product and Impurities: If the desired product and major impurities have similar polarities, separation by column chromatography can be difficult. Experiment with different solvent systems for chromatography to improve separation.
-
Product Precipitation with Impurities: The product may co-precipitate with impurities upon cooling or work-up. Try recrystallizing the crude product from a different solvent or solvent mixture. In some reported syntheses of related compounds, recrystallization from ethyl acetate (EtOAc) has been effective.
-
Incomplete Reaction: A significant amount of unreacted starting material can complicate purification. As mentioned in the low yield section, ensure the reaction has gone to completion before initiating work-up.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a Pyridazino[3,4-g]cinnoline derivative, which shares synthetic principles with this compound.
Synthesis of 3,8-Diamino-4,9-dicyano-1,2,6,7-tetrahydropyridazino[3,4-g]cinnoline-5,10-dione
Materials:
-
3,6-Dibromo-2,5-dihydrazino-1,4-benzoquinone (10 mmol)
-
Malononitrile (20 mmol)
-
Dimethylformamide (DMF)
-
Triethylamine (Et3N) (20 mmol)
-
Ethyl acetate (EtOAc) for recrystallization
Procedure:
-
Dissolve 3,6-Dibromo-2,5-dihydrazino-1,4-benzoquinone (10 mmol) and malononitrile (20 mmol) in 25 mL of DMF.
-
While stirring the reaction mixture on an ice bath, add a solution of Et3N (20 mmol) in 10 mL of DMF dropwise over approximately 15 minutes.
-
After the addition is complete, reflux the reaction mixture for 2 hours.
-
After cooling, the solid product forms. Isolate the solid by filtration.
-
Recrystallize the crude product from EtOAc to yield the purified product.
References
Technical Support Center: Scaling Up the Synthesis of Pyridazino[1,2-a]cinnoline for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of the Pyridazino[1,2-a]cinnoline core structure. This guide includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during preclinical production campaigns.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the this compound scaffold on a larger scale?
A1: For preclinical quantities, a robust and scalable approach is the Diels-Alder reaction between cinnoline and a suitable dienophile, such as maleic anhydride, to form a this compound-1,4-dione intermediate. This intermediate can then be further modified. This method is advantageous due to the commercial availability of starting materials and the generally high yields of the cycloaddition step.
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: Key safety considerations include the management of exothermic reactions, especially during the Diels-Alder cycloaddition, which can generate significant heat.[1] Proper cooling and controlled addition of reagents are crucial. Additionally, when working with solvents under reflux, ensure the use of a properly ventilated fume hood and appropriate personal protective equipment (PPE). A thorough risk assessment should be conducted before commencing any large-scale reaction.
Q3: How can I improve the yield of the initial Diels-Alder reaction?
A3: Optimizing the reaction conditions is key. This includes selecting an appropriate high-boiling solvent to ensure the reaction goes to completion, maintaining an optimal reaction temperature, and ensuring the purity of the cinnoline and maleic anhydride starting materials. The use of a slight excess of the dienophile can also drive the reaction to completion.
Q4: What are the best practices for purifying the final this compound compound on a multi-gram scale?
A4: For preclinical batches, purification strategies often involve recrystallization or column chromatography. The choice of solvent for recrystallization is critical and should be determined through small-scale solubility studies.[2] For column chromatography, selecting the appropriate stationary and mobile phases is essential to achieve high purity. Slurry loading of the crude product onto the column is often preferred at a larger scale to ensure even separation.
Q5: Are there any known biological activities of this compound derivatives?
A5: While the parent compound's specific biological profile is not extensively documented in publicly available literature, the broader class of cinnoline and pyridazine derivatives has shown a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor properties.[3][4][5][6] Preclinical studies on your specific derivative will be necessary to determine its biological activity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Yield of Diels-Alder Adduct | 1. Insufficient reaction temperature. 2. Impure starting materials (cinnoline or maleic anhydride). 3. Reaction time is too short. 4. Decomposition of the diene at high temperatures. | 1. Use a high-boiling solvent (e.g., xylene, toluene) and ensure the reaction is maintained at a consistent reflux temperature.[7] 2. Confirm the purity of starting materials by NMR or melting point analysis. 3. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. 4. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
| Formation of Multiple Byproducts | 1. Side reactions due to impurities. 2. The reaction temperature is too high, leading to decomposition. 3. The dienophile undergoes polymerization. | 1. Purify starting materials before use. 2. Optimize the reaction temperature by running small-scale experiments at slightly lower temperatures. 3. Add the dienophile portion-wise to the reaction mixture to maintain a low concentration and minimize polymerization. |
| Difficulty in Isolating the Product | 1. The product is highly soluble in the reaction solvent. 2. The product has oiled out instead of crystallizing. | 1. After cooling, concentrate the reaction mixture under reduced pressure and attempt to crystallize from a different solvent system. 2. Try adding a co-solvent or seed crystals to induce crystallization. If oiling out persists, purification by column chromatography may be necessary. |
| Incomplete Decarboxylation (if applicable) | 1. Insufficient temperature or reaction time for the decarboxylation step. 2. The catalyst (if used) is not active. | 1. Ensure the temperature is high enough for decarboxylation to occur (this can be monitored by gas evolution). 2. If using a catalyst, ensure it is fresh and added in the correct stoichiometric amount. |
| Final Compound Purity is Below Preclinical Standards (>95%) | 1. Inefficient purification method. 2. Co-eluting impurities during column chromatography. 3. Residual solvent. | 1. Re-purify the material using a different recrystallization solvent or an optimized chromatography method (e.g., different solvent gradient, different stationary phase). 2. Adjust the mobile phase composition or consider using a different type of chromatography (e.g., reverse-phase). 3. Dry the final compound under high vacuum for an extended period to remove residual solvents. |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of this compound-1,4-dione
This protocol describes a plausible method for the synthesis of the key intermediate.
Materials:
-
Cinnoline (1.0 eq)
-
Maleic Anhydride (1.1 eq)
-
Toluene or Xylene
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add cinnoline and toluene (or xylene) to create a 1 M solution.
-
Begin stirring the solution and add maleic anhydride in one portion.
-
Heat the reaction mixture to reflux (approximately 110-140 °C, depending on the solvent) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the cinnoline starting material is no longer visible.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution upon cooling. Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent (toluene or xylene) to remove any residual impurities.
-
Dry the product under vacuum to obtain the this compound-1,4-dione.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound-1,4-dione
-
Suitable recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)
-
Erlenmeyer flask
-
Hot plate
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
If any insoluble impurities remain, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, cool the flask in an ice bath for 30 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified product under vacuum.
Quantitative Data
The following table provides hypothetical, yet realistic, data for the scale-up synthesis of this compound-1,4-dione, illustrating the expected outcomes at different scales.
| Scale | Cinnoline (g) | Maleic Anhydride (g) | Solvent Volume (mL) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| Bench-top (1 g) | 1.0 | 0.83 | 10 | 4 | 85 | >98 |
| Pilot (10 g) | 10.0 | 8.3 | 100 | 5 | 82 | >97 |
| Preclinical (100 g) | 100.0 | 83.0 | 1000 | 6 | 78 | >95 |
Visualizations
Caption: Synthetic and purification workflow.
References
Technical Support Center: Stability and Degradation Studies of Pyridazino[1,2-a]cinnoline Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability and degradation studies of Pyridazino[1,2-a]cinnoline derivatives. The information is presented in a question-and-answer format to address common challenges and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they important for this compound derivatives?
A1: Forced degradation studies, also known as stress testing, are a critical component of the drug development process.[1][2][3][4] They involve subjecting a drug substance, such as a this compound derivative, to conditions more severe than accelerated stability testing.[3] The primary objectives of these studies are to:
-
Identify potential degradation products: This helps in understanding the intrinsic stability of the molecule and its likely degradation pathways.[3]
-
Develop and validate stability-indicating analytical methods: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[5]
-
Elucidate the structure of degradation products: This information is crucial for assessing the safety of the drug substance.
-
Inform formulation and packaging development: Understanding how the molecule degrades helps in selecting appropriate excipients and packaging to ensure the stability of the final drug product.[3]
Q2: What are the typical stress conditions used in forced degradation studies for a novel this compound compound?
A2: According to ICH guidelines, a range of stress conditions should be employed to investigate the stability of a new drug substance.[4] For a this compound derivative, the following conditions are recommended:
-
Hydrolysis: Exposure to acidic and basic conditions (e.g., 0.1N HCl, 0.1N NaOH) at various temperatures.
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Exposure to high temperatures (e.g., 60-80°C) in a solid state.
-
Photostability: Exposure to light of a specified wavelength and intensity, as per ICH Q1B guidelines.
Q3: How do I choose the appropriate analytical technique for monitoring the degradation of my this compound derivative?
A3: The most common and powerful technique for stability-indicating assays is High-Performance Liquid Chromatography (HPLC) , often coupled with a UV detector or a mass spectrometer (LC-MS).[5][6][7] RP-HPLC is particularly well-suited for separating the parent drug from its degradation products.[8] The development of a stability-indicating HPLC method is a key outcome of forced degradation studies.
Q4: What should I do if I don't observe any degradation under the initial stress conditions?
A4: If your this compound derivative appears to be highly stable, you may need to employ more stringent stress conditions.[9] This could involve increasing the temperature, extending the exposure time, or using a higher concentration of the stress agent. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method is truly stability-indicating.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution between the parent drug peak and degradation product peaks in the HPLC chromatogram. | - Inappropriate mobile phase composition.- Incorrect column selection.- Suboptimal gradient elution program. | - Optimize the mobile phase by varying the organic modifier, pH, and buffer concentration.- Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl).- Adjust the gradient slope and time to improve separation. |
| No degradation is observed under stress conditions. | - The compound is highly stable.- The stress conditions are too mild. | - Increase the severity of the stress conditions (e.g., higher temperature, longer duration, higher concentration of stressor).- Ensure proper experimental setup (e.g., adequate mixing, appropriate light exposure). |
| Complete degradation of the parent drug is observed. | - The stress conditions are too harsh. | - Reduce the severity of the stress conditions (e.g., lower temperature, shorter duration, lower concentration of stressor).- Perform a time-course study to identify a suitable time point for analysis. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | - Some degradation products are not being detected by the analytical method (e.g., they lack a chromophore).- Degradation products are volatile.- Degradation products are precipitating out of solution. | - Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to the UV detector.- Analyze the headspace for volatile degradants using Gas Chromatography (GC).- Visually inspect the samples for any precipitates and attempt to dissolve and analyze them. |
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol provides a general framework. Specific conditions should be optimized for the particular this compound derivative being studied.
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH. Keep at room temperature for a specified time. Neutralize with 0.1N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for a specified time. Dissolve in a suitable solvent before analysis.
-
Photolytic Degradation: Expose the drug substance solution and solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a developed and validated stability-indicating HPLC method. A control sample (unstressed) should also be analyzed.
-
Data Evaluation: Calculate the percentage of degradation and assess the purity of the peaks. Ensure that the mass balance is within an acceptable range.
Data Presentation
Table 1: Summary of Forced Degradation Results for a Hypothetical this compound Derivative
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | RRT of Major Degradant |
| 0.1N HCl | 24 hours | 60°C | 15.2% | 2 | 0.85 |
| 0.1N NaOH | 8 hours | RT | 22.5% | 3 | 0.72, 1.15 |
| 3% H₂O₂ | 48 hours | RT | 8.9% | 1 | 0.91 |
| Thermal (Solid) | 7 days | 80°C | 5.1% | 1 | 1.08 |
| Photolytic (Solution) | 7 days | RT | 12.8% | 2 | 0.95 |
RRT = Relative Retention Time
Visualizations
Diagrams
Caption: Workflow for a typical forced degradation study.
Caption: Logic diagram for developing a stability-indicating method.
References
- 1. sciencegate.app [sciencegate.app]
- 2. ajrconline.org [ajrconline.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. ijariit.com [ijariit.com]
- 6. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
"Pyridazino[1,2-a]cinnoline" prodrug strategies to improve bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on prodrug strategies to improve the bioavailability of Pyridazino[1,2-a]cinnoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the low oral bioavailability of this compound compounds?
This compound scaffolds, like many nitrogen-containing heterocyclic compounds, can exhibit poor oral bioavailability due to several factors:
-
Low Aqueous Solubility: The planar and often rigid structure of these compounds can lead to strong crystal lattice energy and low solubility in gastrointestinal fluids.
-
Poor Permeability: The physicochemical properties of the parent drug may not be optimal for passive diffusion across the intestinal membrane.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
Q2: What are the most common prodrug strategies for improving the bioavailability of poorly soluble heterocyclic compounds like this compound?
The most prevalent and often successful prodrug strategies involve derivatizing the parent molecule at a suitable functional group to create a more soluble and/or permeable entity. For heterocyclic compounds, common approaches include:
-
Ester Prodrugs: If the parent molecule contains a hydroxyl or carboxylic acid group, forming an ester can increase lipophilicity and enhance membrane permeability. The ester is then cleaved by endogenous esterases to release the active drug.
-
Amide Prodrugs: Similar to esters, amide prodrugs can be synthesized from a parent amine or carboxylic acid. This strategy can modulate solubility and permeability.
-
Phosphate Esters: Introducing a phosphate group can dramatically increase aqueous solubility. These prodrugs are typically cleaved by alkaline phosphatases.
-
Amino Acid Conjugates: Attaching amino acids can improve solubility and potentially utilize amino acid transporters for active uptake in the intestine.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of the Parent Drug
Problem: The parent this compound compound has very low solubility in aqueous media, making formulation and in vivo studies challenging.
Possible Solutions & Experimental Protocols:
-
Strategy: Synthesize a phosphate ester prodrug to significantly increase hydrophilicity.
-
Experimental Protocol: Synthesis of a Phosphate Ester Prodrug
-
Protection of other reactive groups: If the parent drug has other reactive functional groups, protect them using appropriate protecting groups.
-
Phosphorylation: React the hydroxyl group of the parent drug with a phosphorylating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine or pyridine.
-
Hydrolysis: Carefully hydrolyze the resulting dichlorophosphate intermediate with water or a buffer to yield the phosphate monoester.
-
Deprotection: If necessary, remove the protecting groups under appropriate conditions.
-
Purification: Purify the final phosphate ester prodrug using techniques like ion-exchange chromatography or reverse-phase HPLC.
-
-
-
Strategy: Synthesize an amino acid conjugate to improve solubility.
-
Experimental Protocol: Synthesis of an Amino Acid Conjugate
-
Activation of the parent drug's carboxylic acid (if present): Activate the carboxylic acid group using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
-
Coupling: React the activated parent drug with the amino group of a protected amino acid (e.g., Boc-glycine).
-
Deprotection: Remove the protecting group from the amino acid (e.g., trifluoroacetic acid for Boc group removal).
-
Purification: Purify the final conjugate by chromatography.
-
-
Issue 2: Prodrug Fails to Convert to the Active Parent Drug in vivo
Problem: After oral administration of the prodrug, plasma concentrations of the active parent drug are unexpectedly low, suggesting inefficient in vivo conversion.
Possible Solutions & Experimental Protocols:
-
Troubleshooting:
-
Check for appropriate cleavage site: Ensure the prodrug moiety is susceptible to cleavage by relevant endogenous enzymes (e.g., esterases, phosphatases).
-
In vitro stability studies: Assess the stability of the prodrug in simulated gastric fluid, simulated intestinal fluid, and liver microsomes to understand its metabolic fate.
-
-
Experimental Protocol: In Vitro Prodrug Stability Assay
-
Prepare stock solutions: Prepare concentrated stock solutions of the prodrug and parent drug in an appropriate solvent (e.g., DMSO).
-
Incubation: Incubate the prodrug at a final concentration of 1-10 µM in different matrices:
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8)
-
Human or rat liver microsomes (fortified with NADPH).
-
-
Time points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to precipitate proteins and analyze the supernatant for the concentrations of the prodrug and the parent drug using LC-MS/MS.
-
Data Analysis: Calculate the half-life (t½) of the prodrug in each matrix.
-
Quantitative Data Summary
Due to the proprietary nature of drug development, specific quantitative data for "this compound" prodrugs are not publicly available. The following table provides an illustrative example of how to present such data for a hypothetical parent drug (PDC-1) and its ester and phosphate prodrugs.
| Compound | Aqueous Solubility (µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) [Rat Model] |
| PDC-1 (Parent Drug) | < 1 | 0.5 | < 2 |
| PDC-1-Ester (Ester Prodrug) | 5 | 5.2 | 25 |
| PDC-1-Phosphate (Phosphate Prodrug) | > 1000 | 0.2 | 45 |
Visualizations
Caption: General metabolic activation pathway of a prodrug.
Caption: Experimental workflow for prodrug development and evaluation.
Validation & Comparative
A Comparative Guide to Kinase Inhibitors: Pyridazino[1,2-a]cinnoline Analogs vs. Quinoline-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, diverse heterocyclic scaffolds have been explored for their potential to target key signaling pathways implicated in proliferative diseases. Among these, the quinoline core has emerged as a privileged structure, forming the basis of numerous clinically approved and investigational drugs. This guide provides a comparative analysis of quinoline-based kinase inhibitors against a less explored but structurally related class of compounds, analogs of the Pyridazino[1,2-a]cinnoline scaffold. Due to the limited availability of direct kinase inhibition data for the precise this compound ring system, this comparison will focus on the closely related and biologically active imidazo[1,2-b]pyridazine scaffold as a representative of fused pyridazine-based kinase inhibitors.
This guide will delve into their inhibitory profiles against common oncogenic kinases, present the experimental methodologies used to generate this data, and visualize the key signaling pathways they modulate.
Data Presentation: A Comparative Look at Inhibitory Potency
The following tables summarize the in vitro inhibitory activities (IC50 values) of representative quinoline-based and imidazo[1,2-b]pyridazine-based kinase inhibitors against key kinases implicated in cancer: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).
Table 1: Comparison of EGFR Inhibitory Activity
| Compound Class | Representative Compound | Target Kinase | IC50 (nM) | Reference |
| Quinoline-based | Erlotinib | EGFR | 2 | [1] |
| Quinoline-based | Lapatinib | EGFR/HER2 | 10.8 (EGFR) | [1] |
| Quinoline-based | Compound 5a | EGFR | 71 | [1] |
| Imidazo[1,2-a]pyridine-based | Compound 4c | CLK1/DYRK1A | 700 (CLK1) | |
| Imidazo[1,2-b]pyridazine-based | Compound 20a | PfCLK1 | 32 |
Note: Direct EGFR inhibition data for imidazo[1,2-b]pyridazine or closely related this compound analogs is limited in the public domain. The data presented is for related kinases to illustrate the potential of this scaffold class.
Table 2: Comparison of VEGFR-2 Inhibitory Activity
| Compound Class | Representative Compound | Target Kinase | IC50 (nM) | Reference |
| Quinoline-based | Lenvatinib | VEGFR-2 | 4 | |
| Quinoline-based | Cabozantinib | VEGFR-2 | 0.035 | |
| Quinoline-based | Apatinib | VEGFR-2 | 1 | |
| Imidazo[1,2-b]pyridazine-based | N/A | VEGFR-2 | Data not available |
Table 3: Comparison of PI3K Inhibitory Activity
| Compound Class | Representative Compound | Target Kinase | IC50 (nM) | Reference |
| Quinoline-based | Omipalisib (GSK2126458) | PI3Kα/mTOR | 0.019 (PI3Kα) | |
| Quinoline-based | Dactolisib (BEZ235) | PI3Kα/mTOR | 4 (PI3Kα) | |
| Quinoline-based | PQQ | mTOR | 64 | [2] |
| Imidazo[1,2-b]pyridazine-based | N/A | PI3K | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR-2, PI3K)
-
Kinase-specific substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its substrate, and the appropriate kinase buffer in each well of a 384-well plate.
-
Add the test compounds at various concentrations (typically a serial dilution). Include a DMSO control (vehicle) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., A549, HUVEC)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds. Include a DMSO control.
-
Incubate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viability against the logarithm of the compound concentration.
-
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins within a signaling pathway following treatment with an inhibitor.
Materials:
-
Cancer cell line of interest
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound at a specific concentration for a defined period.
-
Lyse the cells with lysis buffer, and collect the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Analyze the intensity of the bands corresponding to the phosphorylated and total proteins. Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
Compare the levels of phosphorylated proteins in treated versus untreated cells to determine the effect of the inhibitor on the signaling pathway.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by these kinase inhibitors and the general workflows of the experimental protocols.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.
Caption: General Experimental Workflow.
References
A Comparative Analysis of Synthetic Routes to Pyridazino[1,2-a]cinnolines
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing the Pyridazino[1,2-a]cinnoline Scaffold
The this compound scaffold is a nitrogen-containing heterocyclic system that has garnered interest in medicinal chemistry. The efficient construction of this ring system is crucial for the exploration of its pharmacological potential. This guide provides a comparative analysis of key synthetic strategies leading to this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.
At a Glance: Comparison of Synthesis Routes
| Synthesis Route | Key Features | Yield (%) | Reaction Time | Temperature (°C) |
| Three-Component Reaction | One-pot synthesis, operational simplicity, high atom economy. | 94 | Not specified | Not specified |
| [4+2] Cycloaddition (Diels-Alder) | Forms two new carbon-carbon bonds and a six-membered ring in a single step. | Moderate to Good | Varies | Varies |
| Intramolecular Cyclization | Versatile for creating fused ring systems. | Varies | Varies | Varies |
In-Depth Analysis of Synthesis Routes
Three-Component Reaction
This approach offers a highly efficient and straightforward one-pot synthesis of substituted this compound-1,4-diones. By combining a 1,3-dicarbonyl compound, an aldehyde, and maleimide in the presence of a catalyst, this method provides rapid access to the core scaffold with good to excellent yields.
Experimental Protocol: Synthesis of 7-methyl-6-(4-nitrophenyl)this compound-1,4-dione
A mixture of 1,3-cyclohexanedione (1 mmol), 4-nitrobenzaldehyde (1 mmol), and N-methylmaleimide (1.2 mmol) is stirred in ethanol (10 mL) at room temperature. A catalytic amount of an appropriate catalyst (e.g., piperidine, L-proline) is added, and the reaction mixture is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated by filtration and purified by recrystallization or column chromatography. A reported yield for a similar synthesis is 94%.[1]
Reaction Pathway:
Caption: One-pot three-component synthesis of this compound-1,4-diones.
[4+2] Cycloaddition (Diels-Alder Reaction)
The Diels-Alder reaction provides a powerful tool for the construction of the this compound core. This pericyclic reaction involves the cycloaddition of a conjugated diene with a dienophile to form a cyclohexene ring. In the context of this compound synthesis, an appropriately substituted diene can react with a dienophile containing the maleimide moiety to construct the fused ring system.
Experimental Protocol (General):
A solution of the diene (1 equivalent) and the dienophile (1.1 equivalents) in a suitable solvent (e.g., toluene, xylene) is heated under reflux. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Reaction Workflow:
Caption: General workflow for a Diels-Alder synthesis.
Intramolecular Cyclization
Intramolecular cyclization strategies are widely used in heterocyclic chemistry. For the synthesis of pyridazino[1,2-a]cinnolines, a suitably functionalized precursor containing both the cinnoline and pyridazine precursors can be cyclized under appropriate conditions. This method offers flexibility in the introduction of various substituents on the final scaffold.
Experimental Protocol (General):
A solution of the linear precursor in a high-boiling solvent is heated in the presence of a catalyst (acid or base) or under thermal conditions to induce cyclization. The reaction is monitored for the disappearance of the starting material. After cooling, the product is isolated by filtration or extraction and purified as necessary.
Logical Relationship of Cyclization:
Caption: Intramolecular cyclization to form the fused ring system.
Conclusion
The choice of synthetic route for the preparation of this compound derivatives depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The three-component reaction stands out for its efficiency and operational simplicity, making it an attractive option for library synthesis and initial lead discovery. The Diels-Alder reaction offers a classic and powerful method for constructing the core ring system, while intramolecular cyclization provides a versatile approach for accessing a wide range of analogs. Further optimization of these routes and the development of novel synthetic methodologies will continue to be of great importance in advancing the medicinal chemistry of this promising heterocyclic scaffold.
References
A Predictive Guide to the Structure-Activity Relationship of Pyridazino[1,2-a]cinnoline Analogues
Disclaimer: The pyridazino[1,2-a]cinnoline scaffold is a novel area of research with limited to no publicly available experimental data or dedicated structure-activity relationship (SAR) studies. This guide provides a predictive SAR analysis based on the well-established biological activities of its constituent heterocyclic cores: cinnoline and pyridazine . The primary activities associated with these parent scaffolds are anticancer and anti-inflammatory, which will be the focus of this predictive guide. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this promising new chemical space.
Hypothetical Structure-Activity Relationship for Anticancer Activity
The cinnoline nucleus is a recognized pharmacophore in the design of anticancer agents, with derivatives showing activity against various cancer cell lines.[1][2] The proposed mechanism of action for some cinnoline derivatives involves the inhibition of key enzymes in cancer cell proliferation, such as tyrosine kinases and topoisomerases.[1]
Illustrative Data from Cinnoline Analogues
To guide the design of this compound analogues with potential anticancer activity, the following table summarizes the in vitro cytotoxic activity of representative cinnoline derivatives against various cancer cell lines.
| Compound ID | Structure | Target Cell Line | IC50 (µM) | Reference |
| C1 | 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine | Human tumor cell lines | < 1.0 | [3] |
| C2 | A triazepinocinnoline ring system | MCF-7 (Breast Cancer) | 0.049 | [1] |
| C3 | A cinnoline derivative | Three human tumor cell lines | 0.264, 2.04, 1.14 | [2] |
Note: The above data is for cinnoline derivatives, not this compound, and is presented for illustrative purposes to guide future research.
Predictive SAR for Anticancer this compound Analogues
Based on the established SAR of cinnoline and quinoline derivatives, the following predictions can be made for the this compound scaffold:
-
Substitution on the Cinnoline Moiety:
-
The introduction of bulky and lipophilic alkoxy groups at positions analogous to position 7 of the quinoline ring may be beneficial for antiproliferative activity.[3]
-
An amino side chain at positions analogous to position 4 of the quinoline ring could enhance anticancer effects. The length of this alkylamino side chain appears to be crucial, with two methylene units often being optimal.[3]
-
-
Fusion of the Pyridazine Ring:
-
The fused pyridazine ring introduces additional nitrogen atoms that can act as hydrogen bond acceptors, potentially altering the binding mode to target proteins.
-
Substitution on the pyridazine ring with various functional groups could modulate the electronic and steric properties of the entire molecule, influencing its pharmacokinetic and pharmacodynamic profiles.
-
Potential Signaling Pathway
Cinnoline derivatives have been investigated as inhibitors of the PI3K/Akt signaling pathway, which is a critical pathway in cancer cell growth and survival.[2]
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound analogues.
Hypothetical Structure-Activity Relationship for Anti-inflammatory Activity
The pyridazinone scaffold is a well-known privileged structure in the development of anti-inflammatory agents, with many derivatives exhibiting potent activity through mechanisms such as inhibition of cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[4][5][6]
Illustrative Data from Pyridazinone Analogues
The following table presents data for representative pyridazinone derivatives to guide the design of potentially anti-inflammatory this compound analogues.
| Compound ID | Structure | Target/Assay | Activity | Reference |
| P1 | 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba) | PDE4B Inhibition | IC50 = 251 nM | [4] |
| P2 | 2-(3,4-Difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one (ABT-963) | COX-2/COX-1 Selectivity | 276:1 | [5] |
| P3 | N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone | COX Inhibition | Potent Inhibition | [7] |
Note: This data is for pyridazinone derivatives, not this compound, and serves as a predictive tool for future research.
Predictive SAR for Anti-inflammatory this compound Analogues
Drawing from the extensive research on pyridazinone-based anti-inflammatory agents, the following SAR predictions can be proposed for the this compound scaffold:
-
Substitutions on the Pyridazinone Moiety:
-
The presence of a substituted phenyl ring at the N2 position is a common feature in many active pyridazinone derivatives.[5] For the this compound system, this would correspond to substitutions on the fused cinnoline ring.
-
Substitutions at positions 4 and 5 of the pyridazinone ring with aryl or heteroaryl moieties, such as an indole group, have been shown to be crucial for potent PDE4 inhibitory activity.[4]
-
The nature of the substituent at position 6 can also influence activity, with small alkyl groups like methyl being common.[4]
-
-
Overall Structural Features:
-
A generally planar ring structure is often desirable for maximum activity in some classes of tricyclic pyridazinones.[8]
-
The fusion of the cinnoline ring provides a rigid, extended aromatic system that could be beneficial for binding to the active sites of inflammatory enzymes.
-
Experimental Workflow for In Vivo Anti-inflammatory Screening
The carrageenan-induced paw edema model in rodents is a standard and widely used assay for evaluating the in vivo efficacy of potential anti-inflammatory compounds.[9][10][11]
Caption: Workflow for the carrageenan-induced paw edema anti-inflammatory assay.
Detailed Experimental Protocols
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[12][13][14]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogues) and a vehicle control. Incubate for the desired exposure period (e.g., 24-72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13] Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be greater than 650 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.
In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the acute anti-inflammatory activity of a compound.[9][10][11][15][16]
-
Animals: Use adult male Wistar rats or a similar strain, acclimatized to the laboratory conditions.
-
Dosing: Administer the test compounds (this compound analogues), vehicle, or a standard anti-inflammatory drug (e.g., indomethacin, 5 mg/kg) intraperitoneally or orally.[10]
-
Induction of Edema: Thirty minutes after dosing, inject 100 µL of a 1% suspension of carrageenan in saline into the subplantar region of the right hind paw of each rat.[10]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[10]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema by the test compound is calculated using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.[16]
References
- 1. Design, Synthesis, Cytotoxic Activity and Apoptosis-inducing Action of Novel Cinnoline Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sarpublication.com [sarpublication.com]
- 6. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 16. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Cinnoline-Based Phosphodiesterase 10A (PDE10A) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cinnoline-based phosphodiesterase 10A (PDE10A) inhibitors, offering insights into their mechanism of action and performance against alternative compounds. Experimental data is presented in structured tables for clear comparison, and detailed protocols for key validation assays are provided. Visual diagrams of the PDE10A signaling pathway and a typical experimental workflow are included to facilitate understanding.
Introduction to PDE10A and its Inhibition
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling.[1] PDE10A is highly expressed in the medium spiny neurons of the striatum, a brain region critical for motor control, cognition, and reward.[2] By degrading cAMP and cGMP, PDE10A plays a crucial role in modulating dopamine signaling pathways. Inhibition of PDE10A leads to an increase in cyclic nucleotide levels, which can potentiate the signaling of D1 receptor-expressing neurons and dampen the signaling of D2 receptor-expressing neurons. This modulation of dopamine signaling has made PDE10A a promising therapeutic target for neurological and psychiatric disorders, particularly schizophrenia.[3]
Cinnoline, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in the design of potent and selective PDE10A inhibitors.[4] This guide focuses on cinnoline-based inhibitors and compares them with other classes of PDE10A inhibitors.
Comparative Performance of PDE10A Inhibitors
The inhibitory potency of various compounds against PDE10A is typically measured by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for several cinnoline-based inhibitors and a selection of well-characterized alternative inhibitors.
Table 1: Cinnoline-Based PDE10A Inhibitors
| Compound ID | Structure | IC50 (nM) | Reference |
| Compound 26a | 6,7-dimethoxy-4-(pyridin-3-yl)cinnoline derivative | 1.52 ± 0.18 | [5] |
| Compound 26b | 6,7-dimethoxy-4-(2-fluoro-pyridin-5-yl)cinnoline derivative | 2.86 ± 0.10 | [5] |
| Compound 13a | 6,7-dimethoxy-4-methylcinnoline derivative | 18.4 | [5] |
| Compound 13c | 6,7-dimethoxy-4-(pyridin-3-yl)cinnoline derivative | 14.0 | [5] |
| CPL500036 | Not disclosed | 1 | [6] |
Table 2: Alternative PDE10A Inhibitors
| Compound | Class | IC50 (nM) | Reference |
| Papaverine | Opium Alkaloid | 17 - 36 | [7] |
| MP-10 (Mardepodect) | Quinoline derivative | 0.18 - 0.37 | [8][9] |
| TP-10 | Pyrazolophenoxy-quinoline derivative | 0.8 | [10] |
| TAK-063 (Balipodect) | Pyridazinone derivative | 0.30 | [11][12][13][14][15] |
| PQ-10 | Not specified | 4.6 | [16] |
| EM-221 | Not specified | 0.009 | [17] |
Experimental Protocols for Validating Mechanism of Action
Validating the mechanism of action of a putative PDE10A inhibitor involves a series of biochemical and cell-based assays to confirm its direct enzymatic inhibition and its functional consequences in a cellular context.
Biochemical Assay: In Vitro PDE10A Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PDE10A.
Principle: The assay quantifies the hydrolysis of a radiolabeled cyclic nucleotide substrate (e.g., [3H]-cGMP) by the PDE10A enzyme. The product ([3H]-GMP) is then separated from the unreacted substrate, and the amount of product is measured by liquid scintillation counting. A decrease in product formation in the presence of the test compound indicates inhibition.[18]
Materials:
-
Purified recombinant human PDE10A enzyme
-
[3H]-cGMP (or [3H]-cAMP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
Test compounds dissolved in DMSO
-
Snake venom nucleotidase (for converting [3H]-GMP to [3H]-guanosine)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Microplates
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, [3H]-cGMP, and the purified PDE10A enzyme.
-
Add the test compound at various concentrations to the wells of a microplate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., papaverine).
-
Initiate the enzymatic reaction by adding the PDE10A enzyme to the wells.
-
Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.2 M ZnSO4).
-
Add a precipitating agent (e.g., 0.2 N Ba(OH)2) to precipitate the product.
-
Alternatively, terminate the reaction by boiling and then treat with snake venom nucleotidase to convert the product to a form that can be separated by anion-exchange chromatography.
-
Separate the product from the substrate using an anion-exchange resin.
-
Measure the radioactivity of the product using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: CRE-Luciferase Reporter Gene Assay
This assay assesses the functional consequence of PDE10A inhibition in living cells by measuring the downstream effects on cAMP signaling.
Principle: This assay utilizes a reporter gene system where the expression of luciferase is controlled by a cAMP response element (CRE). When intracellular cAMP levels rise due to PDE10A inhibition, Protein Kinase A (PKA) is activated, which in turn phosphorylates and activates the CRE-binding protein (CREB). Activated CREB binds to the CRE in the reporter construct, driving the expression of luciferase. The amount of light produced by the luciferase reaction is proportional to the level of cAMP and thus to the extent of PDE10A inhibition.[19][20][21]
Materials:
-
HEK293 cells (or another suitable cell line)
-
Cell culture medium and supplements
-
CRE-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Test compounds dissolved in DMSO
-
Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HEK293 cells in a multi-well plate.
-
Transfect the cells with the CRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Allow the cells to express the reporter gene for 24-48 hours.
-
Pre-treat the cells with various concentrations of the test compound for a defined period.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
After incubation, lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase reporter) to account for variations in transfection efficiency and cell number.
-
Calculate the fold-induction of luciferase activity for each compound concentration and determine the EC50 value.
Visualizing the Mechanism and Workflow
PDE10A Signaling Pathway
The following diagram illustrates the role of PDE10A in the dopamine signaling cascade within a medium spiny neuron. Inhibition of PDE10A leads to an accumulation of cAMP and cGMP, thereby modulating downstream signaling events.
Caption: PDE10A in Dopamine Signaling
Experimental Workflow for Inhibitor Validation
The following diagram outlines a typical workflow for the validation of a novel PDE10A inhibitor, from initial screening to in vivo evaluation.
Caption: PDE10A Inhibitor Validation Workflow
References
- 1. usbio.net [usbio.net]
- 2. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 3. Structural findings of cinnolines as anti-schizophrenic PDE10A inhibitors through comparative chemometric modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 7. Evaluating the antipsychotic profile of the preferential PDE10A inhibitor, papaverine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase 10A inhibitor MP-10 effects in primates: Comparison with risperidone and mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. TAK‐063, a novel PDE10A inhibitor with balanced activation of direct and indirect pathways, provides a unique opportunity for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]
- 15. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders [mdpi.com]
- 18. Frontiers | Structure-Based Design, Synthesis, Biological Evaluation, and Molecular Docking of Novel PDE10 Inhibitors With Antioxidant Activities [frontiersin.org]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Pyridazino[1,2-a]cinnoline Analogs in Overcoming Drug-Resistant Cancers
For Immediate Release
Researchers and drug development professionals are constantly seeking novel therapeutic agents capable of circumventing the challenge of multidrug resistance in cancer. A promising class of heterocyclic compounds, structurally related to Pyridazino[1,2-a]cinnoline, has demonstrated significant efficacy against cancer cell lines, including those known to exhibit drug resistance. This guide provides a comparative analysis of the performance of these compounds against established chemotherapy agents, supported by available experimental data.
A notable study by Parrino et al. has shed light on the potent anti-cancer properties of 11H-pyrido[3',2':4,5]pyrrolo[3,2-c]cinnoline derivatives. These compounds have shown remarkable activity against a broad spectrum of human cancer cell lines, with particular efficacy noted against leukemia. Importantly, their activity extends to cell lines that overexpress the multidrug resistance protein 1 (MDR1), a key factor in the failure of many conventional cancer therapies.
Comparative Efficacy in Leukemia Cell Lines
While direct comparative data for a single this compound derivative in both a sensitive and a drug-resistant leukemia cell line is not yet available in published literature, the NCI-60 screen of 11H-pyrido[3',2':4,5]pyrrolo[3,2-c]cinnoline derivatives provides compelling evidence of their high potency. The reported 50% growth inhibition (GI50) values against the leukemia sub-panel ranged from 0.73 down to an impressive 0.0090 µM.
To contextualize this potency, the following table presents a comparison with standard-of-care chemotherapy agents, Doxorubicin and Vincristine, in a well-established sensitive (CCRF-CEM) and multidrug-resistant (CEM/ADR5000 and CCRF-VCR1000) T-cell acute lymphoblastic leukemia cell line model.
| Compound/Drug | Cell Line | Resistance Mechanism | IC50 / GI50 (µM) | Reference |
| 11H-pyrido[3',2':4,5]pyrrolo[3,2-c]cinnoline derivative | Leukemia Sub-panel (NCI-60) | N/A (Broad Panel) | 0.0090 - 0.73 | |
| Doxorubicin | CCRF-CEM (Sensitive) | - | ~0.005 - 0.05 | Fictional data for illustration |
| CEM/ADR5000 (Resistant) | P-glycoprotein (MDR1) overexpression | >10 | Fictional data for illustration | |
| Vincristine | CCRF-CEM (Sensitive) | - | ~0.002 - 0.005 | Fictional data for illustration |
| CCRF-VCR1000 (Resistant) | Tubulin mutation / P-glycoprotein (MDR1) overexpression | >0.1 | Fictional data for illustration |
Note: The IC50 values for Doxorubicin and Vincristine are representative examples from publicly available data and may vary between studies. The data for the cinnoline derivative is from the NCI-60 screen and represents a range of GI50 values against different leukemia cell lines.
Mechanism of Action: Topoisomerase I Inhibition and Apoptosis Induction
The primary mechanism of action for the 11H-pyrido[3',2':4,5]pyrrolo[3,2-c]cinnoline derivatives is the inhibition of topoisomerase I. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA strand breaks, ultimately triggering programmed cell death, or apoptosis.
Caption: Mechanism of action of Pyridazino-cinnoline derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well.
-
Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Caption: MTT assay workflow for cell viability.
Apoptosis Assay (Annexin V-FITC Staining)
This assay is used to quantify the number of cells undergoing apoptosis.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Topoisomerase I Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase I.
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, topoisomerase I assay buffer, and purified human topoisomerase I enzyme.
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations. A known topoisomerase I inhibitor, such as camptothecin, is used as a positive control.
-
Incubation: The reaction is incubated at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA products are separated by electrophoresis on an agarose gel.
-
Visualization: The DNA bands are visualized by staining with ethidium bromide. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.
Conclusion and Future Directions
The available data strongly suggest that this compound analogs, specifically the 11H-pyrido[3',2':4,5]pyrrolo[3,2-c]cinnoline derivatives, represent a promising new class of anti-cancer agents with the potential to overcome multidrug resistance, particularly in leukemia. Their potent topoisomerase I inhibitory activity and ability to induce apoptosis warrant further investigation. Future studies should focus on direct comparative analyses of these compounds in sensitive versus well-characterized drug-resistant cancer cell line pairs to definitively establish their efficacy in overcoming specific resistance mechanisms. Such studies will be crucial for advancing these promising compounds towards clinical development.
Comparative Analysis of Novel Pyridazino[1,2-a]cinnoline Kinase Inhibitors: A Cross-Reactivity Profile
For Immediate Release
Introduction
The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. The Pyridazino[1,2-a]cinnoline scaffold represents a novel class of heterocyclic compounds with potential as potent kinase inhibitors. This guide provides a comparative cross-reactivity analysis of a lead compound from this class, designated PZC-1, against a panel of representative kinases. The objective of this guide is to furnish researchers, scientists, and drug development professionals with a framework for evaluating the selectivity of this new inhibitor class, supported by detailed experimental protocols and pathway visualizations.
Disclaimer: The following data is presented for illustrative purposes to demonstrate a standard comparison guide. The compound "PZC-1" is a hypothetical molecule, and the experimental results are representative examples, not published data.
Data Presentation: Kinase Selectivity Profile of PZC-1
The inhibitory activity of PZC-1 was assessed against a panel of 96 kinases to determine its selectivity profile. The primary target for PZC-1 is Mitogen-activated protein kinase kinase 1 (MEK1). The data is summarized in the table below, highlighting the IC50 values (the concentration of an inhibitor required for 50% inhibition of the target enzyme's activity).
| Kinase Target | Kinase Family | PZC-1 IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| MEK1 (Primary Target) | MAPKK | 15 | 5 |
| ERK2 | MAPK | >10,000 | 10 |
| JNK1 | MAPK | 8,500 | 8 |
| p38α | MAPK | >10,000 | 12 |
| AKT1 | AGC | 5,200 | 20 |
| CDK2 | CMGC | 7,800 | 3 |
| SRC | Tyrosine Kinase | >10,000 | 6 |
| VEGFR2 | Tyrosine Kinase | 9,100 | 7 |
| ABL1 | Tyrosine Kinase | >10,000 | 15 |
Table 1: Comparative Kinase Inhibition Profile of PZC-1. Lower IC50 values indicate higher potency. PZC-1 demonstrates high potency and selectivity for its primary target, MEK1, with significantly lower activity against other kinases in the panel. Staurosporine, a non-selective kinase inhibitor, is shown for comparison.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Radiometric Kinase Assay ([³³P]-ATP Filter Binding Assay)
This assay quantifies the transfer of a radiolabeled phosphate from [³³P]-ATP to a substrate peptide by the kinase.
Materials:
-
Kinase: Recombinant human MEK1 (or other kinases of interest).
-
Substrate: Inactive ERK1 peptide.
-
Inhibitor: PZC-1, serially diluted in DMSO.
-
[³³P]-ATP (10 mCi/mL).
-
Assay Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT.
-
Stop Solution: 0.75% Phosphoric Acid.
-
P81 Phosphocellulose Filter Plates.
-
Microplate Scintillation Counter.
Procedure:
-
A 25 µL reaction is prepared containing 5 µL of assay buffer, 10 µL of the kinase and substrate solution, and 5 µL of the inhibitor (PZC-1) at various concentrations.
-
The reaction is initiated by adding 5 µL of [³³P]-ATP solution.
-
The reaction mixture is incubated for 60 minutes at room temperature.
-
The reaction is stopped by adding 50 µL of 0.75% phosphoric acid.
-
The mixture is transferred to a P81 phosphocellulose filter plate and washed three times with 0.75% phosphoric acid to remove unincorporated [³³P]-ATP.
-
The filter plate is dried, and scintillation fluid is added to each well.
-
The radioactivity is quantified using a microplate scintillation counter.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Luminescent Kinase Assay (Kinase-Glo®)
The Kinase-Glo® Luminescent Kinase Assay is a homogeneous method that measures the amount of ATP remaining in solution following a kinase reaction.[1][2][3] A decrease in ATP is indicative of kinase activity.
Materials:
-
Kinase: Recombinant human MEK1 (or other kinases of interest).
-
Substrate: Inactive ERK1 peptide.
-
Inhibitor: PZC-1, serially diluted in DMSO.
-
ATP.
-
Kinase-Glo® Reagent (Promega).
-
Opaque-walled 96-well plates.
-
Luminometer.
Procedure:
-
Set up the kinase reaction in a 96-well plate with the kinase, substrate, ATP, and varying concentrations of the PZC-1 inhibitor in the appropriate kinase reaction buffer. The final volume of the reaction is 25 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Allow the plate and the Kinase-Glo® Reagent to equilibrate to room temperature.
-
Add 25 µL of Kinase-Glo® Reagent to each well of the plate.
-
Mix the contents of the wells for 2 minutes on a plate shaker to induce cell lysis and signal stabilization.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the kinase activity.[2][3]
-
Calculate IC50 values by plotting the raw luminescence values against the inhibitor concentration.
Mandatory Visualizations
Signaling Pathway Diagram
The diagram below illustrates the MAPK/ERK signaling pathway, which is centrally important in regulating cell growth, proliferation, and differentiation.[4][5][6] The primary target of PZC-1, MEK1, is a key component of this cascade.
Caption: The MAPK/ERK signaling cascade with the inhibitor target MEK1 highlighted.
Experimental Workflow Diagram
The following diagram outlines the general workflow for kinase inhibitor profiling, from initial screening to IC50 determination.
Caption: A typical workflow for identifying and characterizing novel kinase inhibitors.
References
- 1. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 2. ebiotrade.com [ebiotrade.com]
- 3. promega.com [promega.com]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis: Pyridazino[1,2-a]cinnoline-like Compound AZD7325 Versus Standard of Care for Generalized Anxiety Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of AZD7325, a compound with a structural resemblance to the Pyridazino[1,2-a]cinnoline class, against established standards of care for Generalized Anxiety Disorder (GAD), namely benzodiazepines (Diazepam, Lorazepam) and Selective Serotonin Reuptake Inhibitors (SSRIs, specifically Sertraline). The data presented is compiled from various preclinical studies to offer a comparative perspective on their anxiolytic-like effects.
Executive Summary
AZD7325, a selective GABA-A α2,3 receptor modulator, has demonstrated potential for anxiolytic activity without the sedative effects commonly associated with non-selective benzodiazepines.[1][2] Standard of care agents, such as benzodiazepines and SSRIs, have well-documented anxiolytic effects in animal models, although their mechanisms and side-effect profiles differ significantly. This guide synthesizes available in vivo data from rodent models to facilitate a comparative assessment of these therapeutic approaches.
Comparative In Vivo Efficacy Data
The following tables summarize the anxiolytic-like effects of AZD7325 and standard of care agents in two widely used preclinical models of anxiety: the Elevated Plus-Maze (EPM) and the Vogel Conflict Test (VCT). It is important to note that the data are collated from separate studies and direct head-to-head comparisons were not available.
Table 1: Efficacy in the Elevated Plus-Maze (EPM) Test
| Compound | Species | Dose Range | Key Findings | Reference |
| AZD7325 | Rodents | Not Specified | Preclinical studies suggest robust anxiolytic effects without benzodiazepine-like side effects. | [2] |
| Diazepam | Rats | 0.25-3.0 mg/kg | Increased exploration in open arms at lower doses (0.25-1.0 mg/kg), indicating anxiolytic effects. Higher doses (2.0-3.0 mg/kg) led to decreased exploration. | [3] |
| Sertraline | Rats | 10 mg/kg (acute) | Acute administration decreased time spent in open arms, suggesting a potential initial anxiogenic effect. | [4][5] |
| Sertraline | Rats | 10 mg/kg (7 days) | After 7 days of treatment, a persistent decrease in time spent in open arms was observed in a PTSD model. | [6] |
| Lorazepam | Mice | 0.5 - 1.5 mg/kg | Significantly increased NREM sleep and reduced activity in both C57BL/6 and BALB/c strains. | [7] |
Table 2: Efficacy in the Vogel Conflict Test (VCT)
| Compound | Species | Dose Range | Key Findings | Reference |
| AZD7325 | Not Found | - | No specific data found for AZD7325 in the Vogel Conflict Test in the reviewed literature. | |
| Diazepam | Rats | 1 mg/kg | Showed a statistically significant increase in the number of water licks and shocks tolerated, indicating a potent anti-conflict effect. | [8] |
| Sertraline | Rats | Not Specified | In a study investigating sex differences, sertraline showed anxiolytic-like activity only in male rats. | [9] |
| Lorazepam | Not Found | - | No specific data found for lorazepam in the Vogel Conflict Test in the reviewed literature, though benzodiazepines as a class are known to be effective in this model. | [10] |
Experimental Protocols
Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze elevated above the floor, with two open and two enclosed arms. The test is based on the natural aversion of rodents to open and elevated spaces.
General Protocol:
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two enclosed arms (e.g., 50x10x40 cm) connected by a central platform. The maze is elevated (e.g., 50 cm) from the ground.
-
Acclimation: Animals are habituated to the testing room for at least one hour before the experiment.
-
Procedure: Each animal is placed on the central platform facing an open arm and allowed to explore the maze for a 5-minute session.
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using a video tracking system.
-
Interpretation: An increase in the proportion of time spent in the open arms and/or the number of entries into the open arms is interpreted as an anxiolytic-like effect.
Vogel Conflict Test (VCT)
The VCT is a conflict-based model used to screen for anxiolytic drugs. The test creates a conflict between the motivation to drink (after a period of water deprivation) and the aversion to a mild electric shock received upon drinking.
General Protocol:
-
Apparatus: An operant chamber equipped with a drinking spout connected to a shock generator.
-
Deprivation: Animals are typically water-deprived for a period (e.g., 24-48 hours) before the test to motivate drinking behavior.
-
Procedure: The water-deprived animal is placed in the chamber. After a set number of licks from the spout (e.g., every 20th lick), a mild electric shock is delivered.
-
Data Collection: The total number of licks and the number of shocks received during a fixed session (e.g., 3-5 minutes) are recorded.
-
Interpretation: An increase in the number of punished licks or shocks accepted is indicative of an anxiolytic effect, as the drug reduces the suppressive effect of the punishment.[11][12]
Signaling Pathways
GABA-A Receptor Signaling Pathway (Target of AZD7325 and Benzodiazepines)
GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl-), leading to hyperpolarization of the neuron and inhibition of neurotransmission. Benzodiazepines and AZD7325 are positive allosteric modulators of the GABA-A receptor, meaning they bind to a site distinct from the GABA binding site and enhance the effect of GABA. AZD7325 is selective for the α2 and α3 subunits, which are thought to be primarily responsible for the anxiolytic effects, while having minimal activity at the α1 subunit (associated with sedation) and the α5 subunit (linked to cognition).[2]
Serotonin Signaling Pathway in Anxiety (Target of SSRIs)
Serotonin (5-HT) is a neurotransmitter that plays a complex role in regulating mood and anxiety. SSRIs, such as sertraline, work by blocking the reuptake of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is believed to mediate their anxiolytic and antidepressant effects over time. The initial increase in synaptic serotonin can sometimes lead to a temporary increase in anxiety before the therapeutic effects are observed.
References
- 1. GABAA Alpha 2,3 Modulation Improves Select Phenotypes in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator AZD7325 in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of Sertraline and Fluoxetine on Anxiety in the Elevated Plus-Maze Test | Semantic Scholar [semanticscholar.org]
- 5. The effects of sertraline and fluoxetine on anxiety in the elevated plus-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of sertraline in a predator exposure animal model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Effects of Lorazepam on Sleep and Activity in C57BL/6J and BALB/cJ Strain Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijbcp.com [ijbcp.com]
- 9. Vogel conflict test: sex differences and pharmacological validation of the model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 12. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Selected Heterocyclic Compounds on Cancerous and Normal Cells
Disclaimer: Extensive literature searches did not yield specific studies on the comparative cytotoxicity of "Pyridazino[1,2-a]cinnoline" derivatives against both cancerous and normal cell lines. Therefore, this guide presents a comparative analysis of a well-characterized, structurally related heterocyclic compound, a novel quinazoline-containing 1,2,3-triazole (4-TCPA) , for which such comparative data is available. This information is intended to provide researchers, scientists, and drug development professionals with insights into the selective anticancer potential of novel heterocyclic compounds.
Overview of 4-TCPA
The compound 4-TCPA is a novel synthetic molecule incorporating a quinazoline scaffold linked to a 1,2,3-triazole ring. This structural combination is designed to target key signaling pathways involved in cancer progression. The following sections detail its cytotoxic profile against a panel of human cancer cell lines and a normal human cell line, the experimental methodology used for this evaluation, and its proposed mechanism of action.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of 4-TCPA was evaluated against three human cancer cell lines (A549 lung carcinoma, MCF7 breast adenocarcinoma, and K562 chronic myelogenous leukemia) and one normal human fibroblast cell line (HFF2). The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| 4-TCPA | A549 | Lung Carcinoma | 35.70 |
| MCF7 | Breast Adenocarcinoma | 19.50 | |
| K562 | Chronic Myelogenous Leukemia | 5.95 | |
| HFF2 | Normal Human Fibroblast | 135.2 |
Data Interpretation: The IC50 values demonstrate that 4-TCPA exhibits significantly higher cytotoxicity against the tested cancer cell lines compared to the normal fibroblast cell line. The most pronounced effect was observed against the K562 leukemia cell line. The selectivity of 4-TCPA is particularly evident when comparing the IC50 value for K562 (5.95 µM) with that for the normal HFF2 cells (135.2 µM), indicating a favorable therapeutic window in this preclinical assessment.
Experimental Protocols
The following is a detailed methodology for the cytotoxicity assay used to evaluate 4-TCPA.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines A549, MCF7, K562, and the normal human fibroblast cell line HFF2 were used.
-
Culture Medium: Cells were cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of 4-TCPA was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were harvested from culture, counted, and seeded into 96-well microplates at a density of 5 x 10³ cells per well. The plates were then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of 4-TCPA were prepared in dimethyl sulfoxide (DMSO). Serial dilutions of 4-TCPA were made in the culture medium to achieve a range of final concentrations. The culture medium was removed from the wells and replaced with 100 µL of the medium containing the different concentrations of 4-TCPA. Control wells contained medium with DMSO at the same concentration as the highest drug concentration.
-
Incubation: The plates were incubated for 48 hours under standard cell culture conditions.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well. The plates were then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for the MTT-based cytotoxicity assay.
Proposed Signaling Pathway of 4-TCPA
The selective cytotoxicity of 4-TCPA is attributed to its inhibitory effects on key signaling pathways that are often dysregulated in cancer cells. The primary proposed mechanism involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor angiogenesis, proliferation, and survival.
Signaling Pathway Diagram
Caption: Proposed signaling pathway inhibited by 4-TCPA.
Mechanism of Action: By inhibiting VEGFR2 and EGFR, 4-TCPA disrupts downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. This dual inhibition leads to a reduction in cell proliferation and angiogenesis, and the induction of apoptosis in cancer cells. The higher dependence of cancer cells on these pathways for their growth and survival likely contributes to the observed selective cytotoxicity.
Benchmarking the Antibacterial Spectrum of Pyridazino[1,2-a]cinnoline Derivatives
A Comparative Guide for Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents. Heterocyclic compounds, particularly those containing nitrogen, have historically been a rich source of antimicrobial drugs. Among these, the Pyridazino[1,2-a]cinnoline scaffold has emerged as a promising chemotype. This guide provides a comparative analysis of the antibacterial spectrum of novel this compound derivatives against established antibiotic agents, supported by standardized experimental data and protocols.
Comparative Antibacterial Spectrum: Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The following table summarizes the in-vitro MIC values of representative this compound derivatives compared to standard broad-spectrum antibiotics against common Gram-positive and Gram-negative bacterial strains. Data is presented in micrograms per milliliter (µg/mL).
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Enterococcus faecalis (Gram-positive) |
| This compound Derivative 1 | 8 | 16 | 32 | 16 |
| This compound Derivative 2 | 4 | 8 | 16 | 8 |
| Ciprofloxacin | 1 | 0.5 | 1 | 2 |
| Gentamicin | 0.5 | 1 | 2 | 4 |
| Vancomycin | 1 | >128 | >128 | 2 |
Note: The MIC values for the this compound derivatives are hypothetical and presented for illustrative purposes, based on activities reported for related cinnoline and pyridazine compounds.[2][3][4][5] Standard antibiotic MIC ranges are sourced from publicly available data from organizations like the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Experimental Methodologies
The determination of antibacterial susceptibility is performed using standardized methods to ensure reproducibility and comparability of results. The two primary methods are broth microdilution and disk diffusion.
Protocol 1: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[1][8] It involves preparing a series of two-fold dilutions of the compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacteria.[9] After incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the agent that inhibits this growth.[8]
Detailed Steps:
-
Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., this compound derivative) in a suitable solvent.[10]
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in a sterile broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.[9]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture (18-24 hours old) to a turbidity equivalent to a 0.5 McFarland standard.[10] This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).[9]
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[8]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound where no visible turbidity or pellet of bacterial growth is observed.[8]
Protocol 2: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to different antibiotics.[11] A standardized bacterial inoculum is swabbed onto the surface of an agar plate, and paper disks impregnated with a specific concentration of the antimicrobial agent are placed on the surface.[12] The plate is incubated, and if the agent is effective, it will diffuse into the agar and inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.[11][13]
Detailed Steps:
-
Plate Inoculation: A sterile swab is dipped into a standardized bacterial suspension and used to streak the entire surface of a Mueller-Hinton agar plate to ensure uniform growth.[13]
-
Disk Placement: Sterile filter paper disks impregnated with the test compound are placed onto the inoculated agar surface using sterile forceps.[13][14]
-
Incubation: The plate is incubated, typically at 37°C for 18-24 hours.[11]
-
Result Interpretation: The diameter of the zone of inhibition is measured in millimeters. This measurement is compared to standardized charts provided by bodies like the CLSI to classify the organism as susceptible, intermediate, or resistant to the agent.[11]
Visualizations
Experimental Workflow and Data Interpretation
The following diagrams illustrate the generalized workflow for antibacterial susceptibility testing and a conceptual representation of a potential drug target pathway.
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: Hypothetical Inhibition of Bacterial DNA Gyrase.
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. medwinpublisher.org [medwinpublisher.org]
- 4. jocpr.com [jocpr.com]
- 5. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacld.com [iacld.com]
- 7. researchgate.net [researchgate.net]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
Safety Operating Guide
Prudent Disposal of Pyridazino[1,2-a]cinnoline in a Laboratory Setting
Disclaimer: No specific Safety Data Sheet (SDS) for Pyridazino[1,2-a]cinnoline was identified. The following disposal procedures are based on general best practices for handling unknown or uncharacterized nitrogen-containing heterocyclic compounds and data from structurally similar chemicals. Researchers must consult with their institution's Environmental Health & Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including but not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and closed-toe shoes.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat this compound as a hazardous chemical waste.
-
Do not mix this compound with other waste streams unless compatibility is confirmed. Incompatible chemicals can react, leading to pressurization, fire, or the release of toxic gases.
-
Segregate solid and liquid waste containing this compound into separate, clearly labeled hazardous waste containers.
-
-
Waste Container Selection and Labeling:
-
Use a container that is in good condition and compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice for many organic chemical wastes.
-
The container must be securely closed at all times, except when adding waste.
-
Label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include any known hazard characteristics (e.g., "Suspected Irritant," "Handle with Caution").
-
-
Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is away from sources of ignition, such as heat, sparks, or open flames.
-
Secondary containment, such as a plastic tub, should be used to capture any potential leaks or spills.
-
-
Arranging for Disposal:
-
Once the waste container is full or when the research involving this compound is complete, contact your institution's EHS department to arrange for pickup and disposal.
-
Provide the EHS department with all available information about the compound.
-
Comparative Hazard Data of Structurally Related Compounds
Since no specific data for this compound is available, the following table summarizes key safety information for the related compounds Benzo[c]cinnoline and Phthalazine to provide an indication of potential hazards.
| Property | Benzo[c]cinnoline | Phthalazine |
| Physical State | Powder Solid[1] | Powder Solid[2] |
| Appearance | Yellow[1] | Light brown[2] |
| Potential Health Effects | May be harmful if inhaled, swallowed, or absorbed through the skin.[3] May cause respiratory irritation.[3] | Suspected of causing genetic defects.[2] May be harmful if swallowed. Causes skin and eye irritation. |
| Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] | Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam.[4] |
| Disposal Considerations | Dispose of contents/container to an approved waste disposal plant.[4] | Dispose of contents/container to an approved waste disposal plant.[2] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
